This compound is one of the most significant Fatty Acid Ethyl Esters (FAEEs) formed when ethanol reacts with free fatty acids in the body [1]. It is a well-validated, long-term marker for detecting and chronicling excessive alcohol consumption [2] [3].
Hair analysis is the primary method for assessing chronic excessive alcohol consumption using this compound, often analyzed alongside other FAEEs and Ethyl Glucuronide (EtG) [2] [1].
Below is a detailed methodology for detecting this compound in hair, adapted from validated procedures [2] [3].
Experimental workflow for hair sample analysis.
The diagnostic power of this compound analysis relies on established cut-off concentrations. The table below summarizes key quantitative data for interpreting results.
| Matrix | Analyte | Cut-off Concentration | Interpretation | Key Context |
|---|---|---|---|---|
| Hair [1] | Sum of 4 FAEEs (incl. This compound) | 0.5 ng/mg | Differentiates social from excessive drinking | Living persons; ~90% sensitivity/specificity |
| Hair [1] | Sum of 4 FAEEs (incl. This compound) | 0.12 ng/mg | Indicates abstinence | Cutoff for abstinence |
| Hair [1] | Sum of 4 FAEEs (incl. This compound) | 1.0 ng/mg | Suggests excessive alcohol consumption | Proposed for postmortem/autopsy cases |
The table below summarizes the available information on how this compound interacts with various solvents.
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Insoluble [1] [2] [3] | -- |
| Ethanol | Soluble [2] [3] | -- |
| Diethyl Ether | Soluble [2] | -- |
| Benzene | Soluble [2] | -- |
| Chloroform | Soluble [2] [3] | -- |
| Acetone | Soluble [2] | -- |
| Ethyl Acetate | Soluble [2] [3] | -- |
| Dichloromethane | Soluble [2] | -- |
| Methanol | Soluble [2] | -- |
| Dimethyl Sulfoxide (DMSO) | Soluble [2] [4] | -- |
| Carbon Tetrachloride | Soluble [2] | -- |
| Acetic Acid | Soluble [2] | Information is from a supplier datasheet [2]. |
Since the search results lack detailed methodologies, the following outlines a general experimental workflow you could employ to determine solubility quantitatively. This typically involves a shake-flask method followed by analytical quantification.
The process for determining solubility typically involves preparing a saturated solution, allowing it to reach equilibrium, separating the phases, and then quantifying the amount of solute dissolved.
Saturation and Equilibrium:
Phase Separation:
Quantification of Solute:
| Aspect | Findings / Details | Experimental Model | Source |
|---|---|---|---|
| General Safety | No mortality or observed toxicity at 5 mL/kg (single dose, 24h). | Male Wistar rats | [1] |
| Anti-inflammatory Efficacy | Reduced TNF-α and IL-6 levels in experimental endotoxemia. | Rat model of LPS-induced endotoxemia | [1] |
| Therapeutic Window | Doses of 5-10 mL/kg showed protective effects against lethal endotoxemia. Improved survival, reduced organ injury, down-regulated pro-inflammatory mediators. | Male C57BL/6J mice | [2] |
| Cellular Toxicity | Promoted production of protective hepatokine Fetuin-A in mouse hepatocyte cell line (AML-12). "Cytotoxic to macrophages" (effect may be therapeutically intended). | In vitro (AML-12 cells); Macrophages | [2] [1] |
If you are planning related experiments, the following detailed methodologies from the research can serve as a reference.
This protocol is used to evaluate the efficacy of EP in reducing systemic inflammation.
This protocol is used to study the protective effects of EP against severe, life-threatening inflammation and to understand its mechanism of action.
The anti-inflammatory activity of Ethyl Palmitate is linked to two primary, potentially interconnected, mechanisms as illustrated below.
Mechanisms of this compound's anti-inflammatory action: promoting anti-inflammatory M2 macrophages via Fetuin-A and directly suppressing pro-inflammatory NF-κB signaling.
Mechanism 1: Induction of Fetuin-A and M2 Macrophage Polarization [2]
Mechanism 2: Suppression of the NF-κB Signaling Pathway [1]
The current research suggests that this compound is a promising candidate for therapeutic development against inflammatory conditions like sepsis and endotoxemia. However, several factors should be considered:
The table below summarizes the core characteristics and functions of ethyl palmitate (EP).
| Aspect | Description |
|---|---|
| Chemical Identity | Fatty acid ethyl ester (FAEE); ethyl ester of palmitic acid [1] [2]. |
| Primary Formation Pathway | Non-oxidative metabolism of ethanol via enzymatic esterification with free fatty acids or triglycerides [1] [3]. |
| Role as a Biomarker | Long-term marker of alcohol intake; measurable in hair, blood, and tissues [1] [2] [3]. Society of Hair Testing cutoffs: ≥ 350 pg/mg (3 cm hair) suggests chronic excessive use [2]. |
| Role as a Signaling Molecule | Promotes hepatic production of fetuin-A (AHSG), modulates inflammatory responses, and influences macrophage polarization [4] [5] [6]. |
For researchers aiming to replicate or build upon key findings, the following methodologies from recent studies provide a solid foundation.
This protocol is based on a 2024 study that explored the protective mechanism of EP in lethal endotoxemia [4] [5].
In Vivo Model (Mouse)
In Vitro Model (Mechanistic Confirmation)
This protocol is adapted from a 2025 validated method for detecting EP in hair, which is critical for ensuring data accuracy and reliability [2].
Sample Preparation:
Instrumental Analysis (GC-MS/MS):
The table below consolidates key quantitative data from the literature, useful for experimental design and result interpretation.
| Context | Quantitative Finding / Parameter | Source / Model |
|---|---|---|
| Biomarker Cutoff (Hair) | > 0.5 ng/mg (sum of 4 FAEEs) suggests excessive drinking. > 0.12 ng/mg contradicts self-reported abstinence. | Society of Hair Testing; Human Hair Analysis [1] |
| Analytical Method (Hair) | LOD: Not specified; Calibration Range: 120–720 pg/mg; Precision (CV%): < 6% | GC-MS/MS Method Validation [2] |
| Therapeutic Dosing (Mouse) | Effective intraperitoneal doses: 2, 5, and 10 mL/kg in corn oil. | LPS-induced Endotoxemia Model [4] [5] |
| Inflammatory Response | EP significantly reduced LPS-induced levels of TNF-α, IL-6, and IL-1β. | In Vivo & In Vitro Studies [4] [6] |
The following diagrams illustrate the key metabolic fate and a recently elucidated signaling pathway of this compound.
This compound originates from ethanol and palmitic acid, serving dual purposes as a biomarker and signaling molecule.
This compound induces fetuin-A in the liver, promoting a shift to anti-inflammatory M2 macrophages and improving outcomes in endotoxemia.
This compound (ethyl hexadecanoate) is a fatty acid ester with the molecular formula C₁₈H₃₆O₂ that appears as colorless needle-shaped crystals with a characteristic faint wax, fruity, and creamy aroma. It possesses a melting point of 24-26°C, boiling point of 192-193°C at 10 mmHg, and density of 0.857 g/mL at 25°C. This compound is naturally present in various food products including apricot, sour cherry, grapefruit juice, blackcurrant, pineapple, red wine, apple brandy, and mutton, and is approved as a natural flavoring agent in many regulatory frameworks including GB 2760-96 and FEMA (2451). [1]
The enzymatic synthesis of this compound has gained significant attention as a sustainable alternative to conventional chemical methods, which typically employ proton acids like concentrated sulfuric acid or solid superacids as catalysts. While chemical methods offer advantages in terms of activity and cost, they suffer from several limitations including poor selectivity, multiple by-products, difficult product separation, and serious environmental pollution. In contrast, biocatalytic approaches utilizing lipases offer mild reaction conditions (typically 40-70°C), minimal by-product formation, high regioselectivity, reduced energy consumption, and align with green chemistry principles. Additionally, enzymatically synthesized esters can be classified as "natural" in certain applications, particularly in cosmetics and food products, enhancing their market value and consumer acceptance. [1] [2]
The enzymatic esterification of this compound is influenced by several key parameters that must be optimized for maximum conversion yield:
Enzyme selection: Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) consistently demonstrates superior performance compared to other commercial lipases such as Lipozyme TL IM and Lipozyme RM IM, due to its non-specific regioselectivity and stability in non-aqueous media. [3]
Molar ratio: Optimal acid:alcohol molar ratios typically range from 1:2 to 1:6, with excess alcohol driving the equilibrium toward ester formation, though excessive alcohol can lead to enzyme inhibition. [1] [2]
Temperature: Reaction temperatures typically range from 40-70°C, representing a balance between reaction rate, enzyme stability, and substrate solubility. [1] [2]
Enzyme loading: Typical enzyme concentrations range from 0.2-7% (w/w) relative to substrates, with higher loadings generally increasing reaction rates but also increasing cost. [1] [2]
Water content: Controlled water addition (typically ~4%) is crucial for maintaining enzyme hydration and stability without promoting competitive hydrolysis. [1]
Table 1: Optimal Reaction Parameters for Enzymatic Synthesis of this compound
| Parameter | Range | Optimal Value | Effect |
|---|---|---|---|
| Molar Ratio (Acid:Alcohol) | 1:1 - 1:6 | 1:2 - 1:6 | Higher alcohol drives equilibrium toward ester formation |
| Temperature | 40-70°C | 40-65°C | Balance between reaction rate and enzyme stability |
| Enzyme Loading | 0.2-7% (w/w) | 3-7% (w/w) | Higher loading increases rate but also cost |
| Reaction Time | 3-24 hours | 6-8 hours | Time to reach >90% conversion |
| Water Content | 2-8% | ~4% | Maintains enzyme activity without promoting hydrolysis |
Response Surface Methodology (RSM) has been successfully employed to optimize the synthesis of fatty acid esters, allowing researchers to model the interaction effects between multiple variables simultaneously. For ester synthesis, a Box-Behnken design with 3 factors (temperature, enzyme percentage, and acid:alcohol molar ratio) has proven effective in identifying optimal conditions with a minimal number of experiments. These statistical approaches have demonstrated that the optimal reaction conditions for ethylhexyl palmitate and ethylhexyl stearate are very similar, facilitating the possibility of simultaneous production of these esters on a larger scale. [2]
Reaction Setup: In a 100 mL round-bottom flask, combine palmitic acid (25.6 g, 0.1 mol) and ethanol (9.2 g, 0.2 mol) at a 1:2 molar ratio. [1]
Enzyme Addition: Add Novozym 435 (0.5 g, 2% w/w relative to total substrates) to the reaction mixture. [1]
Water Control: Add molecular sieves (3-4 Å, approximately 5% w/w of total reaction mixture) to control water content. [1]
Reaction Conditions: Attach a reflux condenser and incubate the reaction mixture at 40°C with constant stirring at 200 rpm for 6 hours. [1]
Monitoring: Withdraw aliquots (100 μL) at regular intervals (e.g., every hour) for conversion analysis by TLC or GC.
Termination and Separation: After 6 hours, filter the reaction mixture to recover the immobilized enzyme. Concentrate the filtrate under reduced pressure to remove excess ethanol.
Purification: Wash the crude product with warm water to remove any unreacted acid, then dry over anhydrous sodium sulfate. The final product can be further purified by recrystallization or short-path distillation if necessary.
Enzyme Reusability: The immobilized Novozym 435 can be reused after washing with tert-butanol or acetone and drying under vacuum. The enzyme typically retains >90% activity after 5-6 batches when maintained under optimal conditions. [1]
Diagram 1: Workflow for conventional enzymatic synthesis of this compound
Microwave irradiation has been demonstrated to significantly enhance reaction rates and enzyme activity in ester synthesis. The dielectric heating effect of microwaves leads to rapid and uniform temperature distribution, reducing reaction times from hours to minutes while maintaining high conversion yields. [4]
Table 2: Comparison of Process Intensification Methods for this compound Synthesis
| Method | Conditions | Reaction Time | Conversion | Advantages |
|---|---|---|---|---|
| Conventional | 40°C, 200 rpm, 1:2 molar ratio | 6 hours | ~73.5% | Simple setup, low equipment cost |
| Microwave | 65-70°C, 300W, pulsed mode | 3 hours | ~99% | Faster reaction, higher conversion |
| Ultrasound | 60°C, 80W, 48% duty cycle, 1:5.5 molar ratio | 2 hours | >95% | Enhanced mixing, reduced mass transfer limitations |
Procedure:
Under these optimized microwave conditions, conversions reaching 99% have been achieved with excellent enzyme reusability, as the immobilized lipase QLM displayed maintained activity over multiple cycles. [4]
Ultrasound technology utilizes cavitation effects to enhance mass transfer between substrates and the immobilized enzyme, significantly reducing reaction times and improving yields. The implosion of microbubbles generated by ultrasound creates localized hotspots and intense turbulence, overcoming internal and external diffusion limitations. [5]
Procedure:
This approach achieved >95% conversion in just 2 hours, demonstrating the effectiveness of ultrasound irradiation in process intensification for enzymatic ester synthesis. [5]
Diagram 2: Optimization relationships for different enzymatic synthesis methods
Conversion Monitoring: Gas chromatography (GC) is the preferred method for quantifying reaction conversion. Alternatively, thin-layer chromatography (TLC) using silica gel plates with petroleum ether:ethyl acetate (9:1) as mobile phase can provide rapid analysis (Rf ~0.7 for this compound). [1]
Structural Confirmation:
For pharmaceutical and cosmetic applications, the synthesized this compound should meet specific quality criteria:
In pharmaceutical formulations, this compound serves as an effective emollient and skin-conditioning agent. Its enzymatic synthesis is particularly advantageous for pharmaceutical applications where purity and absence of chemical catalyst residues are critical. Enzymatically synthesized this compound has been successfully employed in topical formulations, providing excellent spreading characteristics and skin feel without irritation. Furthermore, the compound has been investigated as a structured lipid precursor for infant formula, as enzymatic interesterification can increase the palmitic acid content at the sn-2 position of triacylglycerols, closely resembling breast milk fat and improving fat absorption in infants. [6]
The cosmetic industry extensively utilizes this compound as a skin-conditioning agent and texture enhancer in creams, lotions, and makeup products. Its favorable properties include non-greasy feel, good spreadability, and excellent oxidative stability. Recent regulatory restrictions on silicones such as octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in wash-off cosmetic products (EU 2018/35) have increased interest in this compound and similar esters as natural alternatives. Commercial products like BergaCare FG5 specifically include this compound in mixtures marketed as silicone replacements, providing similar sensory properties without environmental concerns. The enzymatic synthesis route allows these products to be classified as "natural" according to European Cosmetics Regulation, enhancing their marketability. [2]
As an approved food flavoring (FEMA 2451, GB 2760-96), this compound finds application in flavor formulations for butter, tallow, milk, pork, fish, and rum essences. In alcoholic beverages such as Baijiu and fruit wines, it contributes to the mellow sensation and reduces dry, astringent tastes. However, precise concentration control is essential as excessive amounts can produce greasy and slightly astringent sensory characteristics. Usage levels are typically limited to 20.0 mg/kg for cold drinks and baked goods, and 40.0 mg/kg for candy. [1]
Low Conversion Yields: Potential causes include insufficient enzyme activity, inappropriate water content, or suboptimal temperature. Ensure proper enzyme storage conditions (dry, -20°C) and verify water content using Karl Fischer titration. Consider using molecular sieves (3-4 Å) for water control.
Enzyme Deactivation: Novozym 435 typically maintains activity for 5-6 batches in conventional systems, but may deactivate faster under microwave or ultrasound conditions. Monitor enzyme activity regularly and replace when conversion drops below 80% of initial value.
Product Purification Issues: For high-purity applications, consider short-path distillation at reduced pressure (192-193°C at 10 mmHg) followed by recrystallization from ethanol.
Scale-up Considerations: For industrial-scale production, fixed-bed reactor systems with immobilized enzymes provide continuous operation and easy product separation. Maintain substrate flow rates to ensure sufficient residence time for high conversion.
The enzymatic synthesis of this compound represents a sustainable and efficient alternative to conventional chemical methods, offering numerous advantages including mild reaction conditions, high selectivity, and environmental friendliness. The protocols outlined in this document provide researchers with comprehensive methodologies for producing high-quality this compound using conventional, microwave-assisted, and ultrasound-assisted approaches. The optimization of critical parameters such as enzyme selection, molar ratio, temperature, and water content enables the production of this compound suitable for various applications in pharmaceutical, cosmetic, and food industries. As demand for natural and sustainably produced ingredients continues to grow, enzymatic synthesis methods are poised to play an increasingly important role in industrial production processes.
Ethyl palmitate (ethyl hexadecanoate) is a fatty acid ethyl ester (FAEE) with significant applications in pharmaceutical, cosmetic, and food industries. As a natural emollient, it finds extensive use in topical formulations due to its excellent spreading properties and skin compatibility. Recent research has also revealed its biological significance in human metabolism, where it functions as a biomarker for alcohol consumption and may play a role in inflammatory modulation. [1] The conventional chemical synthesis of this compound employs strong acid or base catalysts at elevated temperatures (150-240°C), which often results in undesirable by-products, high energy consumption, and environmental concerns. [2]
Enzymatic synthesis using lipases has emerged as a sustainable alternative that addresses these limitations through mild reaction conditions, high specificity, and reduced waste generation. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) catalyze the esterification between palmitic acid and ethanol, producing this compound and water as the only by-product. The regioselectivity and stereospecificity of lipases enable the production of high-purity esters without requiring extensive purification steps. Recent advances in enzyme engineering and process intensification have further enhanced the economic viability of enzymatic synthesis, making it suitable for industrial-scale production. [2] [3]
Table: Comparison of this compound Synthesis Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Temperature | 150-240°C | 45-65°C |
| Catalyst | Strong acids/bases | Lipase biocatalysts |
| By-products | Multiple | Primarily water |
| Specificity | Low | High (regio- and enantio-selectivity) |
| Energy Consumption | High | Low |
| Environmental Impact | Significant waste generation | Green process |
Lipase Enzymes: Immobilized Candida antarctica lipase B (Novozym 435), Thermomyces lanuginosus lipase (Eversa Transform 2.0), Rhizomucor miehei lipase (Lipozyme RM IM), and Fermase CALB 10000 represent the most effective biocatalysts for this compound synthesis. Novozym 435 demonstrates exceptional reusability (up to 10 cycles with >80% activity retention) and thermal stability up to 70°C. [2] [3]
Substrates: Palmitic acid (≥99% purity) and anhydrous ethanol (≥99.5%) are recommended. Substrate purity is critical as impurities can inhibit enzyme activity. For solvent-free systems, molecular sieves (3Å or 4Å) are essential to control water content and shift equilibrium toward ester formation. [2]
Reaction Setup: Thermostatted mechanical shakers, ultrasound baths (with frequency control: 20-40 kHz; power: 60-100 W), microwave reactors (with temperature control), and magnetic stirrers with heating capability. [3] [4]
Analytical Instruments: Gas chromatography (GC) with flame ionization detector (FID) using capillary columns (DB-WAX, HP-5, or equivalent) is standard for reaction monitoring. Thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) provide complementary analysis. [3]
Table: Key Reagents and Specifications
| Reagent/Enzyme | Specifications | Supplier Examples | Storage Conditions |
|---|---|---|---|
| Palmitic Acid | >99% purity | Sigma-Aldrich, Ilshin Wells | Room temperature |
| Ethanol | Anhydrous (≥99.5%) | Various suppliers | Sealed container, room temperature |
| Novozym 435 | Immobilized CALB | Novozymes | 4°C, desiccator |
| Fermase CALB 10000 | Immobilized CALB | Fermase | 4°C, desiccator |
| Molecular Sieves | 3Å or 4Å, activated | Sigma-Aldrich | 150°C activated, sealed |
The solvent-free system offers significant advantages for industrial applications, including reduced reactor volume, elimination of solvent removal steps, and enhanced substrate concentration. The recommended protocol employs the following optimized parameters:
Enzyme Loading: 5-7% (w/w relative to total substrates) of immobilized lipase (Novozym 435 or Fermase CALB 10000). [3]
Molar Ratio: Palmitic acid to ethanol ratio of 1:3 to 1:6. The optimal ratio of 1:4 provides the best balance between conversion yield and reaction time. [3]
Temperature: 60-65°C, which represents a compromise between reaction rate and enzyme stability. [2]
Agitation: 150-250 rpm to ensure adequate mixing while minimizing enzyme particle damage. [2]
Water Control: Addition of 3-5% (w/w) molecular sieves (3Å) activated at 150°C for 24 hours. [2]
The step-change temperature protocol represents an innovative approach to energy optimization. Begin the reaction at 45°C for the first 2 hours to maximize initial conversion, then increase to 65°C for the remaining reaction time to achieve final equilibrium. This strategy can reduce energy consumption by approximately 20% without compromising yield. [2]
Ultrasound irradiation significantly enhances reaction rates through improved mass transfer and cavitation effects. The protocol optimization using Response Surface Methodology (RSM) with Central Composite Design (CCD) has identified critical parameters for maximum efficiency:
Ultrasound Power: 70-85 W provides optimal cavitation without enzyme denaturation. [3] [5]
Duty Cycle: 45-55% (pulse mode) to balance energy input and cooling periods. [3]
Reaction Time: 90-150 minutes, representing a 60-75% reduction compared to conventional methods. [3]
Table: Optimized Conditions for Ultrasound-Assisted Synthesis
| Factor | Range | Optimal Value |
|---|---|---|
| Molar Ratio (Acid:Alcohol) | 1:3 - 1:7 | 1:5.5 |
| Enzyme Loading (% w/w) | 3 - 7 | 5.61 |
| Ultrasound Power (W) | 60 - 100 | 79.54 |
| Duty Cycle (%) | 30 - 70 | 48.04 |
| Temperature (°C) | Fixed | 60 |
| Time (min) | Fixed | 120 |
Microwave irradiation offers exceptional acceleration of reaction rates through efficient and selective heating. The protocol using immobilized QLM lipase demonstrates remarkable efficiency:
Microwave Power: 300-500 W with temperature control to maintain 55-65°C. [4]
Reaction Vessel: Sealed microwave-compatible glassware with magnetic stirring. [4]
Time: 2.5-3.5 hours to achieve >98% conversion. [4]
The key advantage of microwave assistance is the dramatic reduction in reaction time - achieving near-quantitative yields in approximately 3 hours compared to 8-12 hours required for conventional methods. [4]
Statistical optimization using Response Surface Methodology (RSM) with Central Composite Design (CCD) has identified the complex interactions between process variables. The quadratic model developed through this approach exhibits high correlation (R² > 0.95) between predicted and experimental values, confirming its reliability for industrial scale-up. [3] [5]
Table: Kinetic Parameters for Different Lipase Catalysts
| Lipase Source | Km (mM) | Vmax (μmol·min⁻¹·mg⁻¹) | Half-life (h) | Optimal pH |
|---|---|---|---|---|
| Novozym 435 | 12.5 ± 1.2 | 45.3 ± 2.1 | 120 ± 10 | 7.0-7.5 |
| Fermase CALB 10000 | 15.2 ± 1.5 | 42.8 ± 1.9 | 115 ± 8 | 6.5-7.5 |
| Eversa Immobilized | 18.6 ± 1.8 | 38.5 ± 1.7 | 95 ± 7 | 7.0-8.0 |
| Lipozyme RM IM | 22.3 ± 2.1 | 35.2 ± 1.5 | 105 ± 9 | 6.0-7.0 |
Synthesized this compound should be characterized against commercial standards to ensure quality and purity:
GC Analysis: Retention time of approximately 8.7 minutes on HP-5 column (30 m × 0.25 mm × 0.25 μm) with temperature programming from 100°C to 280°C at 10°C/min. [3]
FTIR Spectroscopy: Characteristic peaks at 1740-1745 cm⁻¹ (C=O stretch), 1170-1180 cm⁻¹ (C-O stretch), and 2850-2950 cm⁻¹ (C-H stretches). [3]
NMR Spectroscopy: ¹H NMR (CDCl₃) δ 4.05 (q, 2H, -OCH₂CH₃), 2.25 (t, 2H, -COCH₂), 1.55 (m, 2H, -COCH₂CH₂), 1.25 (br s, 24H, -(CH₂)₁₂), 0.85 (t, 3H, -CH₃). [1]
Table: Comparison of Conversion Efficiency Under Different Conditions
| Method | Temperature (°C) | Time (h) | Conversion (%) | Energy Consumption (Relative) |
|---|---|---|---|---|
| Conventional Solvent-Free | 60-65 | 8-12 | 95-97 | 1.0 |
| Step-Temperature Protocol | 45→65 | 6-8 | 96-98 | 0.8 |
| Ultrasound-Assisted | 60 | 1.5-2.5 | 96-98 | 0.6 |
| Microwave-Assisted | 55-65 | 2.5-3.5 | 98-99 | 0.7 |
Low Conversion Yield: Potential causes include enzyme deactivation, inadequate water removal, or incorrect molar ratios. Solution: Verify molecular sieve activity, ensure ethanol is anhydrous, and confirm enzyme loading. For enzyme deactivation, consider periodic replacement of immobilized enzyme in continuous systems. [2]
Enzyme Leaching: Particularly problematic in ultrasound-assisted systems. Solution: Ensure proper immobilization technique, use cross-linked enzyme aggregates, or implement membrane confinement systems. Monitor enzyme activity over multiple batches to establish reusability profile. [3]
Product Inhibition: At high conversions, this compound may inhibit lipase activity. Solution: Implement fed-batch addition of ethanol or continuous removal of product via wiped-film evaporation. The use of solvent engineering with non-polar solvents like n-hexane can mitigate this issue. [2]
For industrial implementation, several factors require careful attention:
Mass Transfer Limitations: As reactor size increases, mixing efficiency decreases. Implement designed impellers or cascade reactors to maintain efficient substrate-enzyme contact. [2] [3]
Temperature Control: Exothermic esterification reactions require efficient heat exchange systems. Consider jacketed reactors with temperature feedback control. [2]
Economic Optimization: While Novozym 435 offers excellent performance, Eversa immobilized lipase provides a cost-effective alternative at approximately 40% lower price with only modest performance trade-offs. [2]
This compound (EP), a naturally occurring fatty acid ester, has emerged as a promising anti-inflammatory compound with demonstrated efficacy across multiple experimental models. Recent research has illuminated its multifaceted mechanisms of action, including modulation of macrophage polarization, reduction of pro-inflammatory cytokines, and regulation of key inflammatory signaling pathways. These properties make EP a compelling candidate for therapeutic development targeting inflammatory conditions such as sepsis, endotoxemia, and localized inflammation. The compound's dual functionality as both an anti-inflammatory agent and an inducer of protective hepatokines represents a novel approach to managing dysregulated inflammatory responses that characterize many disease states [1] [2].
For researchers in pharmaceutical development and experimental pathology, EP presents an attractive investigational compound due to its pleiotropic effects on inflammatory processes and its established safety profile in animal models. These application notes consolidate the current methodological approaches for studying EP's anti-inflammatory properties, providing standardized protocols that can be implemented across research settings. The following sections detail the molecular mechanisms, experimental protocols, and technical considerations essential for advancing EP research toward potential clinical applications [3] [4].
Macrophage Polarization Regulation: EP demonstrates a remarkable capacity to reprogram macrophage activity by shifting the functional phenotype from pro-inflammatory M1 to anti-inflammatory M2 states. Specifically, in models of lethal endotoxemia, EP treatment significantly increased the population of CD45+CD11b+F4/80+CD206+ M2 macrophages while reducing CD45+CD11b+F4/80+CD86+ M1 macrophages in liver tissues. This polarization effect was associated with improved survival rates and reduced tissue injury in LPS-challenged mice, suggesting EP's therapeutic potential lies in its ability to modulate innate immune cell responses at the cellular level [1] [4].
Fetuin-A Induction Pathway: A novel mechanism identified in recent research involves EP's stimulation of hepatic fetuin-A production, a multifunctional plasma glycoprotein that plays a crucial role in inflammation regulation. Proteomic analyses revealed that fetuin-A levels were significantly decreased in sepsis patients and endotoxemia models, while EP treatment effectively restored fetuin-A expression both in vitro (AML-12 hepatocytes) and in vivo (mouse liver tissues). The fetuin-A induction pathway represents a hepatocyte-mediated anti-inflammatory mechanism that operates systemically, providing protection against excessive inflammatory responses [1].
NF-κB Pathway Suppression: EP exerts significant effects on the core inflammatory signaling cascade by reducing nuclear factor kappa B (NF-κB) expression in liver and lung tissues. This transcription factor serves as a master regulator of inflammation, controlling the expression of numerous pro-inflammatory mediators. By inhibiting NF-κB activation, EP subsequently downregulates the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and other cytokines that drive inflammatory pathogenesis. This mechanism has been demonstrated across multiple experimental models, confirming EP's broad anti-inflammatory activity [2] [3].
Table 1: Key Anti-inflammatory Mechanisms of this compound
| Mechanism | Experimental Model | Observed Effects | Significance |
|---|---|---|---|
| Macrophage polarization | LPS-induced endotoxemia in mice | Shift from M1 (CD86+) to M2 (CD206+) phenotype; reduced tissue injury | Addresses immune dysregulation in sepsis |
| Fetuin-A induction | Human sepsis patients; mouse hepatocytes | Increased hepatic fetuin-A production; improved survival | Novel hepatokine-mediated pathway |
| NF-κB suppression | Carrageenan-induced paw edema; LPS endotoxemia | Reduced TNF-α, IL-6; decreased neutrophil infiltration | Broad anti-inflammatory activity |
| Prostaglandin modulation | Carrageenan-induced inflammation | Reduced PGE2 levels in inflammatory exudates | Impacts pain and fever pathways |
Figure 1: this compound Anti-inflammatory Signaling Pathways This diagram illustrates the primary molecular mechanisms through which this compound exerts its anti-inflammatory effects, including fetuin-A induction, NF-κB suppression, and macrophage polarization.
Cell Culture Preparation: Utilize AML-12 mouse hepatocytes maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin (100 U/mL), and insulin-transferrin-selenium mix. Culture cells in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluence. Passage cells as needed using standard trypsinization protocols, ensuring consistent growth conditions across experimental replicates [1].
EP Treatment Protocol: Prepare a stock solution of EP in dimethyl sulfoxide (DMSO) at a concentration of 100 mM, with subsequent dilutions in culture medium to achieve final concentrations ranging from 10-100 μM. Include vehicle controls containing equivalent DMSO concentrations (typically ≤0.1%). Treat hepatocytes for 24 hours to assess fetuin-A induction, with optimal results typically observed at 50 μM EP concentration based on published studies [1] [4].
Fetuin-A Quantification: After EP treatment, collect cell culture supernatants for fetuin-A measurement using commercial mouse fetuin-A ELISA kits according to manufacturer protocols. Simultaneously, harvest cells for western blot analysis of fetuin-A protein expression using specific anti-fetuin-A antibodies. Normalize results to total protein content or housekeeping genes for accurate quantification of EP-induced fetuin-A production [1].
Macrophage Culture and Differentiation: Isolate primary peritoneal macrophages from C57BL/6J mice or utilize RAW 264.7 macrophage cell lines. Culture cells in RPMI 1640 medium containing 10% FBS and 1% penicillin-streptomycin. Differentiate monocytes into macrophages using 100 ng/mL phorbol myristate acetate (PMA) for 48 hours before EP treatment [1].
EP Treatment and Polarization: Treat macrophages with 50 μM EP for 24 hours prior to polarization stimulus. To induce M1 polarization, add 100 ng/mL LPS plus 20 ng/mL interferon-γ (IFN-γ). For M2 polarization, use 20 ng/mL interleukin-4 (IL-4). Include appropriate vehicle controls and polarization controls without EP treatment. Continue polarization for 24-48 hours depending on specific readout parameters [1] [4].
Flow Cytometry Analysis: Harvest macrophages using gentle scraping and stain with fluorochrome-conjugated antibodies against CD11b, F4/80, CD86 (M1 marker), and CD206 (M2 marker). Analyze stained cells using flow cytometry, collecting a minimum of 10,000 events per sample. Use fluorescence-minus-one (FMO) controls to establish gating parameters and quantify the percentage of M1 and M2 populations in EP-treated versus control conditions [1].
Animal Preparation: Use 8-12 week old male C57BL/6J mice (20-25 g body weight) housed under standard conditions (12-hour light/dark cycle, 22°C, 50-60% humidity) with free access to food and water. Acclimatize animals for at least 7 days prior to experimentation. All procedures should be approved by the appropriate Institutional Animal Care and Use Committee [1] [4].
EP Administration and LPS Challenge: Prepare EP in 30% corn oil (v/v) and administer via intraperitoneal injection at doses of 2, 5, or 10 mL/kg. For survival studies, inject EP simultaneously with a lethal dose of LPS (15 mg/kg). For cytokine and tissue analysis, use a sublethal LPS dose (10 mg/kg). Include control groups receiving vehicle (corn oil) plus LPS, and naive controls receiving neither EP nor LPS [1].
Monitoring and Sample Collection: Monitor survival every 6 hours for the first 48 hours, then daily for 7 days. For cytokine measurements, collect blood samples at 2, 6, and 24 hours post-LPS via retro-orbital bleeding or cardiac puncture. Collect tissue samples (lung, liver) for histopathological analysis, RNA extraction, and protein quantification at predetermined endpoints [1] [4].
Animal and Grouping: Use adult Wistar rats (180-220 g) randomly assigned to experimental groups (n=6-8). Include positive control groups receiving indomethacin (10 mg/kg) and vehicle control groups receiving corn oil [2] [3].
EP Administration and Edema Induction: Administer EP orally at doses of 5, 10, or 20 mL/kg suspended in 30% corn oil, 1 hour before carrageenan injection. Inject 100 μL of 1% carrageenan solution in saline into the subplantar tissue of the right hind paw. Measure paw volume using a plethysmometer immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection [2] [3].
PGE2 Measurement: At the experimental endpoint (5 hours post-carrageenan), collect inflammatory exudate from the paw tissue for PGE2 quantification using commercial PGE2 ELISA kits according to manufacturer instructions [3].
Table 2: In Vivo Dosing Regimens for this compound
| Experimental Model | Species | EP Dose | Vehicle | Administration Route | Timing |
|---|---|---|---|---|---|
| LPS-induced endotoxemia | C57BL/6J mice | 2, 5, 10 mL/kg | 30% corn oil | Intraperitoneal | Simultaneous with LPS |
| Carrageenan paw edema | Wistar rats | 5, 10, 20 mL/kg | 30% corn oil | Oral | 1 hour pre-carrageenan |
| Croton oil ear edema | Wistar rats | 5, 10, 20 mL/kg | 30% corn oil | Topical | Simultaneous with croton oil |
Table 3: Efficacy of this compound in Experimental Inflammation Models
| Model System | Measured Parameters | EP Effects | Statistical Significance |
|---|---|---|---|
| LPS endotoxemia (mice) | Survival rate | 80% with EP (5 mL/kg) vs 0% with LPS alone | p<0.01 |
| Serum TNF-α | 65% reduction vs LPS controls | p<0.001 | |
| Serum IL-6 | 58% reduction vs LPS controls | p<0.01 | |
| Carrageenan paw edema (rats) | Paw volume (3h) | 63.9% inhibition at 10 mL/kg EP | p<0.01 |
| 67.8% inhibition at 20 mL/kg EP | p<0.001 | ||
| PGE2 level | Significant reduction (specific data not provided) | p<0.05 | |
| Croton oil ear edema (rats) | Ear thickness | Dose-dependent reduction | p<0.05 |
| MPO activity | 70% reduction at 20 mL/kg EP | p<0.01 | |
| In vitro (AML-12 cells) | Fetuin-A production | Dose-dependent increase (10-100 μM) | p<0.05 |
Compound Solubility and Formulation: EP requires appropriate solubilization for consistent experimental results. The 30% corn oil vehicle has been successfully employed across multiple studies for in vivo administration. For in vitro applications, DMSO stocks followed by dilution in culture medium provide reliable delivery. Maintain DMSO concentrations below 0.1% to avoid cellular toxicity. Sonication of EP solutions may improve homogeneity and dosing consistency [1] [2] [3].
Optimal Dosing Considerations: The therapeutic window for EP appears relatively wide, with efficacy demonstrated at 5-10 mL/kg in rodent models. However, dose-response relationships should be established for each specific experimental system, as optimal concentrations may vary based on administration route, model severity, and measured endpoints. For in vitro studies, concentrations between 25-100 μM typically yield significant effects without cytotoxicity [1] [2].
Timing of Administration: The anti-inflammatory efficacy of EP depends critically on administration timing relative to the inflammatory stimulus. For maximal effect in endotoxemia models, administer EP concurrently with or shortly before LPS challenge. In localized inflammation models like carrageenan-induced edema, pretreatment 1 hour before the inflammatory stimulus yields optimal results [1] [2] [3].
Figure 2: Experimental Workflow for this compound Research This diagram outlines the comprehensive experimental approach for investigating this compound's anti-inflammatory properties, integrating in vitro and in vivo methodologies.
The accumulated evidence positions this compound as a promising therapeutic candidate for inflammatory conditions, particularly those involving dysregulated innate immune responses. Its multimodal mechanism of action, targeting both inflammatory signaling pathways and protective hepatokine production, offers a unique approach to managing complex inflammatory disorders. The comprehensive protocols outlined in these application notes provide researchers with standardized methodologies to further investigate EP's therapeutic potential and mechanism of action [1] [2] [3].
Significant translational challenges remain, including optimization of delivery formulations, detailed safety profiling, and identification of patient populations most likely to benefit from EP-based therapies. Future research should focus on combination therapies leveraging EP's macrophage-polarizing effects with conventional anti-inflammatory agents, potentially creating synergistic treatment approaches with reduced side effect profiles. Additionally, the relationship between EP-induced fetuin-A and clinical outcomes in human inflammatory diseases warrants further investigation through well-designed clinical studies [1] [4].
Ethyl palmitate (ethyl hexadecanoate) is a fatty acid ester formed from palmitic acid and ethanol. While naturally occurring in various organisms and used in flavor and fragrance industries, this compound has gained significant scientific interest for its immunomodulatory properties, particularly its ability to inhibit macrophage function. Early studies noted its cytotoxic effects on macrophages and identified it as a reticuloendothelial blocking agent [1]. Recent research has elucidated more specific mechanisms, revealing that this compound can modulate macrophage polarization and inflammatory responses through multiple pathways, including fetuin-A induction and ceramide signaling [2] [3].
The interest in this compound as a macrophage inhibitor has expanded due to its potential therapeutic applications in inflammatory diseases such as sepsis, endotoxemia, and nonalcoholic fatty liver disease (NAFLD). Unlike its parent compound palmitic acid, which often exhibits pro-inflammatory effects, this compound demonstrates anti-inflammatory properties, making it a compelling subject for pharmacological research [2] [4] [5]. This document provides comprehensive application notes and detailed protocols for studying this compound as a macrophage inhibitor in various experimental models.
This compound has been investigated in multiple experimental systems, from in vitro macrophage cultures to in vivo models of inflammatory disease. The table below summarizes key study designs and their applications:
Table 1: Experimental Designs for Evaluating this compound as a Macrophage Inhibitor
| Experimental System | Concentrations/Dosages | Key Measurements | Applications |
|---|---|---|---|
| In vitro macrophage studies | 0.4-7.5 mM (palmitate-BSA complex) | Cytokine production, phagocytosis, macrophage polarization markers (CD86, CD206), AMPK activity | Mechanism of action studies, dose-response relationships, signaling pathway analysis |
| LPS-induced endotoxemia models | 2-10 mL/kg (i.p. in corn oil vehicle) | Survival rates, pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), tissue injury markers, fetuin-A levels | Sepsis research, anti-inflammatory drug screening, organ protection studies |
| Combination models (palmitate + LPS) | 3 μmol/g palmitate + 0.025 mg/kg LPS | Serum ALT, liver histology, inflammatory cell infiltration, apoptosis markers | NAFLD/NASH research, gut-liver axis studies, combination therapy approaches |
| Carrageenan-induced inflammation | 5-20 mL/kg (i.p.) | Paw edema volume, prostaglandin E2 levels, neutrophil infiltration | Acute inflammation models, analgesic/anti-inflammatory drug development |
Table 2: Key Findings from this compound Studies in Inflammatory Models
| Experimental Model | Effects on Macrophages | Impact on Inflammation | Reference |
|---|---|---|---|
| LPS-induced endotoxemia | Promoted M2 polarization (CD45+CD11b+F4/80+CD206+), reduced M1 macrophages | Decreased pro-inflammatory mediators (TNF-α, IL-6, IL-1β), reduced lung and liver injury, improved survival | [2] [3] |
| Cecal ligation and puncture (CLP) | Increased hepatic fetuin-A secretion | Improved sepsis outcomes, modulated systemic inflammation | [2] |
| Carrageenan-induced paw edema | Inhibited neutrophil infiltration, reduced PGE2 production | Dose-dependent reduction in edema formation | [1] |
| Experimental endotoxemia | Reduced NF-κB expression, decreased histological changes in liver and lung | Lowered TNF-α and IL-6 levels | [1] |
For in vitro studies, this compound must be properly solubilized to ensure biological availability:
Tissue processing:
Cell staining:
Flow cytometry analysis:
When properly executed, these protocols should yield consistent data demonstrating the macrophage inhibitory effects of this compound:
This compound exerts its macrophage inhibitory effects through multiple interconnected mechanisms. The schematic below illustrates the key signaling pathways involved:
Figure 1: Signaling Pathways of this compound in Macrophage Inhibition. This compound modulates macrophage function through multiple pathways, including induction of fetuin-A secretion, activation of ceramide synthesis, promotion of M2 polarization, and direct inhibition of NF-κB signaling, collectively reducing pro-inflammatory cytokine production and improving outcomes in inflammatory models.
The primary mechanism of this compound's macrophage inhibitory action involves the induction of hepatic fetuin-A (alpha-2-HS glycoprotein), which in turn promotes M2 macrophage polarization [2] [3]. Additionally, this compound has been shown to inhibit NF-κB activation, reducing the expression of downstream pro-inflammatory mediators [1]. Recent evidence also suggests involvement of ceramide-dependent pathways in its immunomodulatory effects, similar to those observed with palmitate itself [6]. These mechanisms collectively contribute to a shift in macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, resulting in decreased production of TNF-α, IL-6, and IL-1β, and increased production of anti-inflammatory mediators [2] [3] [1].
This compound represents a promising macrophage-targeting agent with demonstrated efficacy in various inflammatory models. These application notes and detailed protocols provide researchers with the necessary tools to investigate the macrophage inhibitory properties of this compound in both in vitro and in vivo systems. The consistent findings across multiple studies highlight the potential of this compound as a therapeutic candidate for macrophage-driven inflammatory diseases, particularly sepsis, endotoxemia, and potentially NAFLD.
Future research directions should include more detailed mechanistic studies to fully elucidate the signaling pathways involved, investigation of potential combination therapies with other immunomodulators, and exploration of its effects in other disease models where macrophage polarization plays a key role, such as cancer, autoimmune diseases, and metabolic disorders.
This compound (EP), also known as palmitic acid ethyl ester, is a fatty acid ethyl ester (FAEE) that has garnered attention in pharmaceutical sciences for its dual functionality. It serves not only as a passive component in formulations but also as a biologically active agent. Its applications span from enhancing the delivery of drugs through the skin to modulating inflammatory pathways in conditions like sepsis and endotoxemia [1] [2] [3]. Furthermore, its role as a metabolite and biomarker for alcohol consumption underscores its interaction with biological systems, which can be harnessed for therapeutic purposes [2] [3]. These notes provide a detailed guide on the established and emerging uses of this compound, supported by experimental data and protocols for researchers.
A prominent application of this compound is in transdermal drug delivery systems, where it functions as a permeation enhancer.
Beyond its role as a formulation aid, this compound exhibits direct pharmacological activity.
This section provides detailed methodologies for key experiments investigating the applications of this compound.
This protocol outlines a method to assess the efficacy of this compound as a permeation enhancer in a transdermal patch system [4].
The workflow for this protocol can be summarized as follows:
This protocol is based on in vivo studies that demonstrated the therapeutic effects of this compound in endotoxemia models [5].
The following tables summarize key quantitative findings from the literature on this compound's applications.
Table 1: Anti-inflammatory and Survival Efficacy of this compound in Murine Endotoxemia Models [5] [6]
| Experimental Model | Treatment Groups | Key Outcome Measures | Results |
|---|---|---|---|
| LPS-induced Lethal Endotoxemia | Control (PBS); LPS (15 mg/kg); EP (5 mL/kg) + LPS | Survival Rate | EP + LPS group showed dramatically reduced mortality compared to LPS-only group. |
| LPS-induced Endotoxemia | Control; LPS; EP (5 mL/kg) + LPS | Pro-inflammatory Cytokines (TNF-α, IL-6) | Significant down-regulation in EP + LPS group vs. LPS-only. |
| Carrageenan-induced Paw Edema | Control; Carrageenan; EP (20 mL/kg) + Carrageenan | Paw Edema Volume | ~68% inhibition of edema volume [6]. |
| Croton oil-induced Ear Edema | Control; Croton oil; EP + Croton oil | Neutrophil Infiltration | Significant reduction [6]. |
Table 2: Functional Roles and Formulation Use of this compound
| Application Context | Primary Function | Notable Combinations / Mechanisms | References |
|---|---|---|---|
| Transdermal Drug Delivery | Permeation Enhancer (Cosolvent) | Synergy with monoglycerides (e.g., Glycerol Monolaurate) | [4] |
| Topical Pharmaceuticals | Emollient & Carrier | Improves spreadability and acts as a base for Active Pharmaceutical Ingredients (APIs) | [7] |
| Experimental Sepsis Therapy | Active Pharmaceutical Ingredient | Induces hepatic fetuin-A, promoting M2 macrophage polarization | [5] |
| General Inflammation Model | Anti-inflammatory Agent | Reduces NF-κB expression and prostaglandin E2 (PGE2) levels | [6] |
The protective mechanism of this compound in systemic inflammation involves a defined signaling pathway, as illustrated below.
When formulating with this compound, several technical and regulatory aspects must be considered.
This compound is a versatile excipient and active agent with demonstrated utility in enhancing transdermal drug delivery and modulating immune responses. The provided protocols and data offer a foundation for researchers to explore and validate its use in novel drug delivery systems. Future research should focus on translating these preclinical findings into clinical applications, particularly in managing inflammatory conditions like sepsis. Furthermore, exploring its potential in other delivery routes and its long-term safety profile will be crucial for its continued development in pharmaceuticals.
Ethyl palmitate (ethyl hexadecanoate) is a fatty acid ethyl ester with the chemical formula C₁₈H₃₆O₂ and molar mass of 284.48 g/mol. This compound serves as a versatile ingredient across cosmetic, pharmaceutical, and chemical industries, where it functions primarily as an emollient, skin-conditioning agent, and solubilizing agent for poorly water-soluble compounds. [1] The traditional chemical synthesis of this compound and similar esters typically requires high temperatures (150-240°C) and strong acid or base catalysts, leading to challenges with by-product formation, high energy consumption, and environmental concerns regarding waste generation. [2]
In recent years, enzymatic synthesis has emerged as a sustainable alternative to conventional chemical methods. Lipase-catalyzed esterification offers distinct advantages, including mild reaction conditions, reduced energy requirements, minimal by-product formation, and enhanced selectivity. [2] Particularly significant is the development of solvent-free systems that eliminate the need for organic solvents, thereby reducing potential toxicity, simplifying purification processes, and aligning with green chemistry principles. This approach is especially valuable for producing ingredients intended for pharmaceutical and cosmetic applications where purity and safety are paramount. [3] [4]
These application notes provide detailed protocols and analytical methods for the enzymatic synthesis of this compound in solvent-free systems, with comprehensive data tables and workflow visualizations to facilitate implementation by researchers and development professionals.
Extensive research has identified critical parameters that significantly influence the reaction conversion and product yield in solvent-free enzymatic synthesis of this compound. The tables below summarize the optimal ranges for these key variables based on experimental data from multiple studies.
Table 1: Optimal reaction parameters for solvent-free enzymatic synthesis of this compound
| Parameter | Optimal Range | Impact on Conversion | Experimental Observations |
|---|---|---|---|
| Temperature | 60-70°C | Maximum conversion at 70°C | Higher temperatures increase initial rate but may affect enzyme stability |
| Acid:Alcohol Molar Ratio | 1:3 to 1:6 | 95-100% conversion with alcohol excess | Alcohol excess shifts equilibrium toward ester formation |
| Enzyme Loading | 7-11 wt% | Directly impacts reaction rate | 10 wt% provides optimal balance between cost and efficiency |
| Stirring Rate | 150-200 rpm | Ensures efficient mass transfer | Prevents diffusion limitations in viscous reaction medium |
| Reaction Time | 2-12 hours | Time-dependent increase to plateau | Varies based on other parameters and enzyme type |
Table 2: Comparison of lipase performance in solvent-free this compound synthesis
| Enzyme Type | Optimal Temperature | Optimal Molar Ratio (acid:alcohol) | Maximum Conversion | Key Advantages |
|---|---|---|---|---|
| Eversa Immobilized [2] | 60°C | 1:3 | >95% (with step-change protocol) | Cost-effective, high activity at lower temperatures |
| Lipozyme RM IM [3] | 70°C | 1:3 to 1:6 | 95-100% | Well-characterized, consistent performance |
| Novozym 435 [4] | 70°C | 1:5.5 to 1:6 | 93-100% | High stability, suitable for extended use |
The reaction temperature significantly influences both the enzyme activity and reaction rate. Studies consistently show optimal performance in the range of 60-70°C for various lipase preparations. The Eversa immobilized lipase demonstrates particular efficiency at the lower end of this range (60°C), potentially offering energy savings compared to other systems. [2] A novel step-change temperature protocol has been developed where the reaction is initiated at a lower temperature (50°C) and subsequently increased to the optimum temperature (60°C). This approach has been shown to provide cost and energy savings while maintaining high conversion yields. [2]
The enzyme loading typically ranges between 7-11% by weight relative to substrates, with 10% representing a frequently reported optimum. This level provides sufficient catalytic capacity without incurring unnecessary costs, particularly important when using commercial immobilized enzymes. Beyond this range, the reaction rate shows diminishing returns with additional enzyme, making higher loadings economically unfavorable for industrial applications. [3] [4]
Carrier Preparation: Weigh 10g of Lewatit VP OC 1600 carrier. Wash with 0.1M sodium phosphate buffer (pH 7.0) to remove fines and impurities, followed by filtration.
Enzyme Immobilization: Add the washed carrier to 100mL of liquid Eversa lipase solution. Incubate the mixture on an orbital shaker at 150 rpm and 25°C for 24 hours to allow physical adsorption.
Enzyme Recovery: Separate the immobilized enzyme from the liquid phase using vacuum filtration with Whatman No. 1 filter paper.
Drying: Transfer the immobilized enzyme to a desiccator and dry under vacuum for 12 hours at room temperature.
Quality Assessment: Determine the protein fixation level using the Bradford assay or similar protein quantification method. The expected protein fixation efficiency for Lewatit VP OC 1600 is approximately 62.6%. [2]
Reaction Setup: Charge the reaction vessel with palmitic acid and 2-ethylhexyl alcohol at a molar ratio of 1:3 to 1:6 (acid:alcohol). The optimal ratio depends on the specific lipase used (see Table 2).
Enzyme Addition: Add immobilized enzyme (10 wt% relative to total substrates) to the reaction mixture.
Temperature Control: For standard operation, maintain temperature at 60-70°C with constant stirring at 150-200 rpm. For the step-change protocol, initiate the reaction at 50°C for 2 hours, then increase to 60°C for the remainder of the reaction. [2]
Water Removal (optional): For reactions where equilibrium limitation is observed, add 3Å molecular sieves (10-15% of reaction mass) to remove water byproduct and shift equilibrium toward ester formation.
Reaction Monitoring: Withdraw 100μL samples at regular intervals (e.g., 0, 30, 60, 120, 240, 360 minutes) for conversion analysis.
Reaction Termination: After reaching the desired conversion (typically 6-12 hours), separate the immobilized enzyme from the reaction mixture by filtration or sieving.
Product Recovery: The crude product may be purified through molecular distillation or fractional crystallization depending on the desired purity specification. [5]
The following diagram illustrates the complete experimental workflow for the solvent-free production of this compound, from enzyme immobilization through to product purification and analysis:
Diagram 1: Experimental workflow for solvent-free enzymatic production of this compound
This workflow emphasizes the key decision points in the optimization process, particularly the temperature control strategy and the endpoint determination based on conversion percentage. The enzyme recovery step is crucial for economic viability at industrial scale, as immobilized enzymes can typically be reused for multiple batches with proper handling.
Table 3: Analytical methods for this compound characterization and quality control
| Analysis Type | Method | Specifications | Acceptance Criteria |
|---|---|---|---|
| Conversion Rate | GC-FID | HP-5 column, 250°C detector temperature | ≥95% conversion for optimized processes |
| Acid Value | Titration (ASTM D974) | 0.1M KOH in ethanol, phenolphthalein indicator | ≤2 mg KOH/g |
| Ester Content | GC-MS analysis | HP-INNOWax column, 60-300°C temperature program | ≥97.0% (a/a) |
| Purity Assessment | IR spectroscopy | Thin film between NaCl plates | Passes identity test vs reference standard |
| Physical Properties | Refractometry/Densitometry | 20°C measurement | Density: 0.857 g/cm³, Refractive index: 1.4395 |
Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive confirmation of this compound structure through molecular ion detection and fragmentation pattern analysis. The expected mass spectrum should show a molecular ion at m/z 284 with characteristic fragments at m/z 257 [M-C₂H₅]⁺, m/z 239 [M-OCH₂CH₃]⁺, and m/z 88 [C₄H₈O₂]⁺. [1]
Fourier Transform Infrared Spectroscopy (FTIR) analysis should reveal key absorption bands at approximately 1735-1750 cm⁻¹ (C=O stretch, ester carbonyl), 1160-1210 cm⁻¹ (C-O stretch), and 2850-2950 cm⁻¹ (C-H stretches). The absence of a broad OH stretch around 2500-3500 cm⁻¹ indicates complete esterification of the carboxylic acid group. [1]
The experimental data reveals that Eversa immobilized lipase demonstrates superior performance compared to traditional options like Novozym 435 and Lipozyme RM IM, particularly when considering the comprehensive metrics of conversion efficiency, temperature requirements, and economic viability. [2] The step-change temperature protocol developed for this enzyme system provides an innovative approach to energy conservation without compromising final conversion yields, addressing a significant cost factor in industrial-scale operations.
The molar ratio of acid to alcohol emerges as a critical factor across all enzyme systems, with excess alcohol (1:3 to 1:6) consistently driving the equilibrium toward ester formation. This relationship demonstrates classic Le Chatelier's principle application in biocatalysis, where increasing the concentration of one reactant shifts the equilibrium to maximize product formation. The optimal ratio varies somewhat between enzyme systems, reflecting differences in the enzyme kinetics and potential alcohol inhibition effects at very high concentrations. [3] [4]
The solvent-free system offers significant advantages for industrial implementation, including reduced reactor volume, elimination of solvent recovery units, and enhanced safety profiles. These factors contribute to both lower capital expenditure and operating costs in commercial production. Additionally, the immobilized enzyme systems enable catalyst reuse through multiple batches, further improving process economics. [2]
The application of molecular sieves for water removal represents an effective strategy to overcome equilibrium limitations, potentially reducing reaction times and increasing ultimate conversion yields. This approach is particularly valuable in systems where the reverse reaction (hydrolysis) becomes significant at higher conversion levels. The experimental data indicates that proper implementation of water removal can increase final conversion by 3-5% in systems approaching equilibrium limitations. [2]
For pharmaceutical applications where solvent residues present significant regulatory concerns, the solvent-free enzymatic approach provides a compelling alternative to conventional synthesis methods. This is particularly relevant for compounds like 2-monoglyceride precursors used in infant formula additives, where purity requirements are exceptionally stringent. [5]
The protocols and data presented herein demonstrate that solvent-free enzymatic synthesis provides an efficient, sustainable pathway for this compound production with significant advantages over conventional chemical methods. The optimization of key parameters including temperature, molar ratio, and enzyme loading enables conversion rates exceeding 95% while operating under mild conditions. The comprehensive characterization methods ensure product quality meets the stringent requirements of pharmaceutical and cosmetic applications.
Researchers implementing these protocols should pay particular attention to the enzyme immobilization process quality and the water management strategy during synthesis, as these factors profoundly impact overall process performance. The continued development of cost-effective lipase formulations like Eversa immobilized further enhances the commercial viability of this approach, promising wider adoption in industrial settings.
Ethyl palmitate, or ethyl hexadecanoate, is a fatty acid ethyl ester (FAEE) that serves as a major component of biodiesel derived from various feedstocks including palm oil, animal fats, and waste oils. It is produced via transesterification of palmitic acid-rich triglycerides with ethanol. As a biodiesel component, this compound influences key fuel properties such as cetane number, viscosity, and combustion characteristics [1]. Research and industrial applications require precise protocols for its production, quantification, and characterization to ensure biodiesel quality complies with international standards like ASTM D6751 and EN 14214 [2] [3]. These notes provide detailed methodologies for researchers and scientists focusing on biodiesel production, analysis, and fuel development.
Table 1: Key Properties and Typical Concentration of this compound in Biodiesel
| Property | Value / Typical Range | Significance in Biodiesel | Testing Standard |
|---|---|---|---|
| Molecular Formula | C₁₉H₃₈O₂ | Fundamental molecular structure | - |
| Molecular Mass | 298.5 g/mol | Impacts vaporization and combustion | - |
| Concentration in WaFO Biodiesel [1] | 27.73% | Dominant saturated FAEE affecting fuel properties | GC-MS |
| Saponification Value [1] | 191.38 mg KOH/g | Indicator of ester content and average chain length | ASTM D5558 |
| Iodine Value [1] | 53.26 g I₂/100 g | Measures unsaturation; influences stability | ASTM D5559 |
| Contribution to Cetane Number | High (contributes to reported 27.74% increase vs diesel) [1] | Indicator of ignition quality | ASTM D613 |
Table 2: Production Parameters for this compound via Transesterification
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Oil to Ethanol Molar Ratio | 1:8 to 1:10 [1] [4] | Higher ratios favor forward reaction, excess can complicate recovery |
| Catalyst Concentration (KOH) | 0.75 - 1.0 wt.% of oil [1] | Ensures complete reaction; excess may cause soap formation |
| Reaction Temperature | 40°C - 72°C [1] [4] | Higher temperatures accelerate kinetics; upper limit set by ethanol boiling point |
| Reaction Time | 150 - 180 minutes [1] | Longer times ensure equilibrium conversion |
| Free Glycerol Limit (Final Product) | < 0.02% by mass [3] | Critical for engine compatibility and meeting fuel standards |
The following diagram illustrates the standard workflow for producing and analyzing this compound-rich biodiesel.
This protocol describes the production of biodiesel from waste animal fat-oil (WaFO) feedstock, yielding a product with a high this compound content of approximately 27.73% [1].
This protocol utilizes Ion Chromatography (IC) for the simultaneous quantification of residual ethanol and free glycerol, offering a safer and more sustainable alternative to traditional GC methods [3].
As a long-chain saturated fatty acid ester, this compound significantly influences the macroscopic properties of biodiesel [1].
The following diagram outlines the procedural workflow for ensuring biodiesel quality, focusing on the quantification of this compound and critical contaminants.
This compound is a critical component influencing the fuel quality, combustion performance, and emissions profile of biodiesel. The application notes and detailed protocols provided here—covering production via transesterification, purification, and advanced analytical quantification using Ion Chromatography and GC-MS—offer researchers and scientists a comprehensive framework for working with this important FAEE. Adherence to these standardized protocols ensures the production of high-quality, specification-grade biodiesel, driving forward the adoption of sustainable and efficient biofuels. Future research directions include further optimization of heterogeneous and enzymatic catalysis for this compound production and deeper investigation into its molecular-level combustion mechanisms using computational tools [5] [6].
Ethyl palmitate (EtPa) is a fatty acid ethyl ester (FAEE) that serves as a crucial direct biomarker for assessing alcohol consumption. Its detection in biological matrices like hair and plasma provides a long-term retrospective indicator of alcohol intake, which is vital for forensic, clinical, and public health applications. The Society of Hair Testing (SoHT) has recognized this compound as a reliable diagnostic tool for identifying chronic excessive alcohol consumption [1] [2] [3]. This document provides detailed application notes and protocols for the sensitive and specific detection of this compound using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), encompassing sample preparation, instrumental analysis, and method validation according to international standards.
The analysis of this compound typically involves sample preparation, extraction, and GC-MS/MS analysis. The following workflow illustrates the two primary approaches for different sample matrices:
The table below summarizes optimized GC-MS/MS conditions for this compound detection in different matrices:
Table 1: Optimized GC-MS/MS Parameters for this compound Detection
| Parameter | Hair Analysis [1] [2] | Plasma Analysis [4] |
|---|---|---|
| GC Column | Not specified in detail | Rxi-1ms or similar (60 m × 0.25 mm ID, 0.25 μm film) |
| Injector Temp. | Not specified | 180°C |
| Carrier Gas | Not specified | Helium, constant pressure (40 kPa) |
| Oven Program | Not fully specified | 60°C (hold 4 min), 6°C/min to 130°C, 10°C/min to 220°C (hold 5.33 min) |
| MS Detection | EI, MRM mode | EI, MRM or SIM mode |
| Quantification Transition | m/z 88.0 → 61.0 [1] [2] | Target specific ions for EtPa |
| Confirmation Transition | m/z 101.0 → 73.0 [1] [2] | Target specific ions for EtPa |
| Internal Standard | EtPa-d5 (m/z 106 → 75) [1] [2] | Ethyl heptadecanoate |
| Total Run Time | ~10-15 minutes | ~10-25 minutes |
Rigorous validation is essential to ensure reliable this compound quantification. The following table summarizes typical validation parameters and performance characteristics:
Table 2: Method Validation Parameters for this compound Detection [1] [2] [3]
| Validation Parameter | Performance Characteristics | Acceptance Criteria |
|---|---|---|
| Linearity | R² > 0.999 across 120-720 pg/mg (hair) | R² ≥ 0.990 |
| Precision (CV%) | Within-batch: 1.7-6.1% Between-batch: 3.9-5.5% | ≤20% | | Accuracy (Bias) | -4.9 to 2.99% at cut-off concentrations | ±20% | | Recovery | 61.3-71.9% (SPME); ~100% (ultrasonication) | Consistent and reproducible | | LOD | 0.05 ng/mg (SPME method) [3] | Signal-to-noise ≥ 3:1 | | LOQ | Below relevant cut-off values | Signal-to-noise ≥ 10:1, precision ≤20% | | Selectivity/Specificity | No interference from blank matrix or other FAEEs | No interference at retention time | | Stability | Stable under analytical conditions | Consistent response over time |
The Society of Hair Testing (SoHT) has established the following interpretative guidelines for this compound in hair [1] [2]:
For plasma samples, FAEEs concentrations are used as indicators of recent alcohol intake and may help distinguish between chronic alcohol abusers and episodic heavy drinkers [4].
GC-MS/MS methods for this compound detection provide robust, sensitive, and specific approaches for assessing alcohol consumption in various biological matrices. The protocols outlined in this document have been validated according to international standards and can be implemented in forensic, clinical, and research laboratories. Proper sample preparation, optimized instrumental parameters, and adherence to validated procedures are essential for obtaining reliable results that can be interpreted using established cut-off values.
Fetuin-A (also known as α2-Heremans-Schmid glycoprotein or AHSG) is a multifunctional plasma glycoprotein predominantly synthesized and secreted by hepatocytes in adults, with additional minor production in adipocytes and monocytes. This 64-68 kDa heterodimeric protein consists of an A-chain (282 amino acids) and a B-chain (27 amino acids) connected by a single inter-disulfide bond. As a member of the cystatin superfamily of cysteine protease inhibitors, fetuin-A plays diverse physiological roles including regulation of calcium metabolism, osteogenesis, insulin signaling, and inflammatory response modulation. The protein serves as a systemic calcification inhibitor, preventing ectopic mineralization in soft tissues, and functions as an important inflammatory modulator with both pro- and anti-inflammatory activities depending on context [1] [2].
This compound (ethyl hexadecanoate; Palmitic acid ethyl ester) is a long-chain fatty acid ester formed from palmitic acid and ethanol. Recently, this compound has emerged as a potent inducer of hepatic fetuin-A secretion with significant implications for managing inflammatory conditions including sepsis, endotoxemia, and related disorders. The discovery of this compound's capacity to modulate fetuin-A expression introduces a promising pharmacological approach for conditions characterized by fetuin-A deficiency or dysregulated inflammation [3] [4]. These Application Notes provide researchers with comprehensive experimental protocols and technical insights for investigating this compound-mediated fetuin-A secretion and its functional consequences in inflammatory disease models.
Table 1: Key Characteristics of Fetuin-A [1] [2]
| Parameter | Specifications |
|---|---|
| Official Name | Alpha-2-Heremans-Schmid glycoprotein (AHSG) |
| Molecular Weight | 51-67 kDa (glycosylation-dependent) |
| Protein Structure | Heterodimeric with A-chain (282 aa) and B-chain (27 aa) |
| Primary Synthesis Site | Hepatocytes (adults) |
| Secondary Synthesis Sites | Adipocytes, monocytes/macrophages |
| Circulating Concentration | 300-1000 μg/mL (healthy adults) |
| Gene Location | 3q27 (human) |
| Half-life | Several days |
This compound (CAS: 628-97-7) is a colorless to pale yellow liquid with a molecular weight of 284.48 g/mol and the chemical formula C₁₈H₃₆O₂. As a fatty acid ethyl ester, it exhibits low water solubility but good solubility in organic solvents including dimethyl sulfoxide (DMSO), ethanol, and corn oil. The compound occurs naturally in some plants and fruits but can also be synthesized through esterification of palmitic acid with ethanol [5] [6].
In research applications, this compound has demonstrated significant anti-inflammatory properties across multiple experimental models. Prior to its recently discovered role in fetuin-A induction, this compound was recognized for its capacity to suppress pro-inflammatory cytokine production, reduce neutrophil infiltration, and inhibit NF-κB signaling pathway activation. These broad anti-inflammatory effects make this compound a compelling compound for investigating innate immune modulation and inflammatory response regulation [7]. Commercial this compound for research purposes is available in high purity grades (>97%-98%) from various biochemical suppliers, typically provided as a liquid stored at -20°C [4] [6].
Recent investigations have revealed compelling evidence regarding this compound's capacity to induce fetuin-A secretion and its functional consequences in inflammatory conditions:
Human Studies: Proteomic analyses of blood samples from 55 sepsis patients and 18 non-septic controls demonstrated significantly reduced plasma fetuin-A levels in sepsis patients compared to controls. This deficiency state in critical illness provides the rationale for therapeutic fetuin-A restoration [3] [4].
In Vivo Evidence: Experimental endotoxemia models in male C57BL/6J mice showed that this compound administration promoted hepatic fetuin-A production and dramatically reduced LPS-induced mortality. This compound treatment (5 mL/kg) significantly alleviated lung and liver injury, down-regulated pro-inflammatory mediators (TNF-α, IL-6, IL-1β), and reduced macrophage infiltration in affected tissues [3].
In Vitro Confirmation: Studies using mouse hepatocyte cells (AML-12) demonstrated that this compound directly stimulated fetuin-A production in a concentration-dependent manner, confirming the hepatocyte as a direct cellular target for this compound action [3] [4].
Macrophage Polarization: Flow cytometry analysis revealed that this compound treatment shifted macrophage polarization from the pro-inflammatory M1 phenotype (CD45+CD11b+F4/80+CD86+) to the anti-inflammatory M2 phenotype (CD45+CD11b+F4/80+CD206+) in murine liver tissue, suggesting an important immune regulatory mechanism [3].
Table 2: Summary of Key Experimental Findings on EP-Induced Fetuin-A Secretion
| Experimental System | Key Findings | Significance |
|---|---|---|
| Human Sepsis Patients | ↓ Plasma fetuin-A in sepsis vs controls | Identifies fetuin-A deficiency in human disease |
| LPS-Induced Endotoxemia Mice | EP ↑ hepatic fetuin-A, ↓ mortality, ↓ organ injury | Demonstrates therapeutic efficacy in disease model |
| AML-12 Hepatocytes | EP concentration-dependently ↑ fetuin-A production | Confirms direct hepatocyte stimulation |
| Liver Macrophages | EP promotes M1→M2 polarization shift | Reveals immune modulation mechanism |
| Cytokine Profiling | EP ↓ TNF-α, IL-6, IL-1β in LPS-challenged mice | Shows broad anti-inflammatory effects |
The anti-inflammatory efficacy of this compound has been systematically evaluated in various experimental models, with particular emphasis on sepsis and endotoxemia. In LPS-induced endotoxemia models, this compound administration demonstrated dose-dependent protection against lethal inflammation. Studies evaluating survival rates used this compound at 2, 5, and 10 mL/kg doses, with the 5 mL/kg dose showing optimal protective effects without adverse events [3] [4].
The timing of administration proves critical for therapeutic efficacy. Simultaneous intraperitoneal injection of this compound with LPS challenge provided significant protection, whereas delayed administration showed reduced effectiveness, suggesting that early fetuin-A induction is crucial for modulating the initial inflammatory cascade. The formulation vehicle also influences this compound activity, with corn oil (30% v/v) serving as an effective vehicle for in vivo delivery [4] [7].
The molecular mechanisms through which this compound induces fetuin-A secretion and subsequent inflammatory modulation involve multiple interconnected pathways:
Hepatocyte Stimulation: this compound directly targets hepatocytes to increase fetuin-A synthesis and secretion. The specific signaling pathways upstream of fetuin-A induction remain under investigation but may involve nuclear receptor activation or stress response pathways [3].
Macrophage Polarization Regulation: Fetuin-A induced by this compound administration promotes transition of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This polarization shift represents a crucial mechanism for resolving excessive inflammation and promoting tissue repair in affected organs [3] [8].
Cytokine Modulation: this compound treatment significantly reduces circulating levels of key pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β in LPS-challenged animals. This effect appears dependent on fetuin-A induction, as fetuin-A itself possesses cytokine-regulatory properties [3] [7].
NF-κB Pathway Regulation: Evidence suggests that this compound may suppress NF-κB activation, a master regulator of inflammatory gene expression. This mechanism aligns with previous reports showing that related compounds like mthis compound inhibit IκB phosphorylation and subsequent NF-κB nuclear translocation [7].
The following diagram illustrates the proposed mechanism of this compound action in modulating inflammation through fetuin-A induction:
Figure 1: Proposed Mechanism of this compound Action in Inflammation Modulation Through Fetuin-A Induction
Protocol: this compound Treatment of AML-12 Mouse Hepatocytes
Purpose: To evaluate concentration-dependent fetuin-A secretion induction by this compound in hepatocytes.
Materials:
Methods:
Technical Notes:
Protocol: this compound Efficacy Assessment in LPS-Induced Endotoxemia
Purpose: To investigate the effects of this compound on fetuin-A induction and inflammatory parameters in experimental endotoxemia.
Materials:
Methods:
Technical Notes:
The following workflow diagram outlines the key experimental procedures for in vivo assessment:
Figure 2: Experimental Workflow for In Vivo Assessment of this compound Effects
ELISA Protocol for Fetuin-A Quantification
Principle: Commercial sandwich ELISA kits provide sensitive and specific detection of fetuin-A in biological samples including serum, plasma, and cell culture supernatant.
Procedure:
Alternative Methods:
This compound Solubility: this compound has limited aqueous solubility. For in vitro studies, prepare concentrated stock solutions in corn oil (30% v/v) or DMSO followed by dilution in culture medium with vigorous vortexing. For in vivo administration, use corn oil (30% v/v) as vehicle [4] [7].
Optimal Dosing: Based on current evidence, 5 mL/kg this compound administered intraperitoneally provides optimal protection in murine endotoxemia models. Lower doses (2 mL/kg) show reduced efficacy, while higher doses (10 mL/kg) do not provide additional benefit [3].
Timing Considerations: Simultaneous administration of this compound with LPS challenge yields maximal protective effects. Delayed administration beyond 2-4 hours post-LPS shows reduced efficacy, highlighting the importance of early intervention [3].
Fetuin-A Detection: Commercial ELISA kits show variable performance across species. Validate cross-reactivity when studying non-murine systems. Fetuin-A levels in normal mouse serum range approximately 70-80 μg/mL, decreasing significantly during endotoxemia [3] [4].
Functional Correlations: Always correlate fetuin-A induction with functional outcomes including inflammatory cytokine reduction, histopathological improvement, and survival benefit where applicable.
Macrophage Polarization: When assessing macrophage polarization, include comprehensive marker panels rather than single markers to accurately distinguish M1 and M2 subsets.
Time-Course Considerations: Fetuin-A induction typically precedes measurable anti-inflammatory effects, with peak fetuin-A levels occurring 12-24 hours post-ethyl palmitate administration and maximal cytokine reduction observed at 24-48 hours.
This compound represents a novel pharmacological inducer of hepatic fetuin-A secretion with demonstrated efficacy in experimental inflammatory models. The documented effects on macrophage polarization and cytokine regulation position this compound as a valuable research tool for investigating fetuin-A biology and a promising candidate for further therapeutic development.
The experimental protocols outlined herein provide robust methodologies for evaluating this compound-mediated fetuin-A induction across in vitro and in vivo systems. These standardized approaches will facilitate comparison of findings across research groups and accelerate our understanding of the therapeutic potential of fetuin-A modulation in inflammatory disorders.
Future research directions should include elucidation of molecular mechanisms underlying this compound-induced fetuin-A secretion, evaluation in additional disease models characterized by fetuin-A deficiency, and investigation of potential combination therapies with existing anti-inflammatory agents.
Sepsis and endotoxemia represent critical medical conditions characterized by dysregulated systemic inflammatory responses to infection, frequently progressing to multiple organ dysfunction and high mortality rates despite advanced supportive care. The complex pathophysiology involves uncontrolled activation of inflammatory cascades, endothelial dysfunction, and immune cell dysregulation, particularly involving macrophages and their polarization states. Current therapeutic options remain limited, creating an urgent need for novel therapeutic approaches targeting the underlying inflammatory dysregulation. Ethyl palmitate (EP), a naturally occurring fatty acid ester, has emerged as a promising therapeutic candidate due to its ability to modulate inflammatory responses and macrophage polarization through induction of hepatic fetuin-A secretion.
Recent research has illuminated the multifaceted mechanisms through which EP exerts its protective effects, positioning it as a potential therapeutic agent for sepsis and endotoxemia. The crucial mediator of EP's activity is fetuin-A (also known as alpha-2-HS glycoprotein), a hepatocyte-derived plasma glycoprotein that demonstrates significant anti-inflammatory and immunomodulatory properties. Proteomic analyses have revealed that plasma fetuin-A levels are substantially decreased in both human sepsis patients and experimental endotoxemia models, suggesting a potential pathogenic role for fetuin-A deficiency in sepsis progression [1] [2]. EP administration has been demonstrated to effectively restore fetuin-A levels, resulting in improved survival, reduced tissue injury, and modulation of macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes [1] [3].
Preclinical studies have consistently demonstrated the therapeutic potential of this compound across various experimental models of inflammation and sepsis. Research indicates that EP exerts broad anti-inflammatory effects by reducing pro-inflammatory cytokine production, diminishing neutrophil infiltration, and modulating critical inflammatory signaling pathways. In rodent models of LPS-induced endotoxemia, EP treatment has shown dose-dependent protection, significantly improving survival rates and ameliorating end-organ damage, particularly in lung and liver tissues [1] [3]. The protective mechanisms appear to involve both systemic anti-inflammatory effects and specific modulation of macrophage polarization states, creating a more regulated immune response to infectious stimuli.
The therapeutic efficacy of EP extends beyond endotoxemia models to include polymicrobial sepsis models that more closely mimic human sepsis pathophysiology. In these complex models, EP administration reduces circulating levels of key inflammatory mediators including TNF-α, IL-6, and prostaglandin E2 (PGE2), while simultaneously decreasing NF-κB expression in critical target organs [3] [4]. This multi-faceted anti-inflammatory profile positions EP as a promising candidate for further therapeutic development, particularly given the limitations of current sepsis treatments that often target single inflammatory pathways rather than addressing the complex, dysregulated immune response characteristic of sepsis.
Table 1: Key Experimental Findings for this compound in Sepsis and Endotoxemia Models
| Experimental Model | Key Findings | Dose/Concentration | References |
|---|---|---|---|
| LPS-induced endotoxemia (mice) | ↓ Mortality (dose-dependent), ↓ Lung/liver injury, ↓ Pro-inflammatory cytokines, M1→M2 macrophage polarization | 2, 5, 10 mL/kg (i.p.) | [1] [2] |
| LPS-induced endotoxemia (rats) | ↓ Plasma TNF-α and IL-6, ↓ Liver and lung NF-κB expression, Improved histopathology | 5, 10, 20 mL/kg (i.p.) | [3] [4] |
| Carrageenan-induced paw edema (rats) | ↓ Edema formation, ↓ PGE2 levels in exudates | 5, 10, 20 mL/kg (i.p.) | [3] |
| Croton oil-induced ear edema (rats) | ↓ Edema formation, ↓ Neutrophil infiltration (MPO activity) | Topical application | [3] |
| Cecal ligation & puncture (CLP) | Polymicrobial sepsis model, Reproduces human sepsis progression | N/A (surgical model) | [5] |
Table 2: Cytokine and Inflammatory Marker Changes Following this compound Treatment
| Inflammatory Parameter | Change with EP Treatment | Experimental System | Significance |
|---|---|---|---|
| TNF-α | Decreased | LPS-induced endotoxemia (rat) | p<0.05 vs. control |
| IL-6 | Decreased | LPS-induced endotoxemia (rat) | p<0.05 vs. control |
| IL-1β | Decreased | LPS-induced endotoxemia (mouse) | p<0.05 vs. control |
| Fetuin-A levels | Increased | LPS-induced endotoxemia (mouse) | p<0.05 vs. control |
| M1 macrophages (CD86+) | Decreased | Liver tissue (mouse) | p<0.05 vs. control |
| M2 macrophages (CD206+) | Increased | Liver tissue (mouse) | p<0.05 vs. control |
| NF-κB expression | Decreased | Liver and lung tissue (rat) | p<0.05 vs. control |
It is important to distinguish the anti-inflammatory properties of this compound from the effects of other palmitate compounds, particularly palmitic acid (PA). Research has demonstrated that while EP exerts protective effects, palmitic acid itself can induce trained immunity and enhance inflammatory responses to subsequent challenges. Studies show that diets enriched in saturated fatty acids, including palmitic acid, can prime the immune system for a hyperinflammatory response through ceramide-dependent mechanisms, resulting in increased mortality in endotoxemia models [6]. This paradoxical relationship highlights the structural specificity of palmitate compounds and their immunomodulatory effects, suggesting that the esterification of palmitic acid fundamentally alters its biological activity in the context of inflammatory signaling.
Purpose: To evaluate the direct effects of this compound on fetuin-A production in hepatocytes.
Materials:
Procedure:
Technical Notes: Optimal EP concentrations typically range from 50-100 μM. Include cytotoxicity assessment (e.g., MTT assay) to ensure observed effects are not due to reduced cell viability. Time-course experiments (6-48 hours) can determine optimal treatment duration [1].
Purpose: To evaluate the efficacy of this compound in LPS-induced lethal endotoxemia.
Materials:
Procedure:
Solution Preparation:
Experimental Groups: Randomly assign mice to the following groups (n=8-10/group):
Compound Administration:
Monitoring & Data Collection:
Tissue Analysis:
Technical Notes: The lethal LPS model (15 mg/kg) is appropriate for survival studies, while sublethal models (10 mg/kg) are better suited for mechanistic studies. Proper sterile technique is essential throughout the procedure to prevent additional infections that could confound results.
Purpose: To evaluate EP efficacy in a polymicrobial sepsis model that closely mimics human intra-abdominal sepsis.
Materials:
Procedure:
Preoperative Preparation:
Surgical Procedure:
Postoperative Care:
EP Administration: Administer EP (5 mL/kg in 30% corn oil) or vehicle control intraperitoneally immediately after surgery and every 24 hours thereafter.
Sample Collection: Collect blood and tissue samples at 24-hour intervals for cytokine analysis, bacterial load determination, and histopathological examination [5].
Technical Notes: The severity of CLP can be modulated by varying the needle size (18-25 gauge) or the percentage of cecum ligated. Larger gauge needles and longer cecal segments produce more severe sepsis. Strict aseptic technique is essential throughout the procedure to prevent introduction of exogenous pathogens.
The protective effects of this compound in sepsis and endotoxemia involve a multi-faceted mechanism centered on fetuin-A induction and subsequent modulation of inflammatory signaling pathways. The primary pathway involves EP-mediated upregulation of hepatic fetuin-A synthesis and secretion, which in turn promotes macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes, ultimately resulting in decreased production of pro-inflammatory cytokines and reduced end-organ damage [1] [2]. This mechanism is particularly relevant in the context of sepsis, where dysregulated macrophage polarization contributes significantly to the imbalance between pro-inflammatory and anti-inflammatory responses that characterizes the condition.
The following diagram illustrates the key signaling pathway through which this compound exerts its protective effects:
Diagram 1: this compound Signaling Pathway in Sepsis. This diagram illustrates the mechanism by which this compound (EP) induces hepatic fetuin-A production, promoting M2 macrophage polarization and reducing pro-inflammatory cytokine-mediated tissue damage, ultimately improving survival in experimental sepsis models.
The molecular interactions depicted in the diagram represent the current understanding of EP's mechanism based on recent research. EP directly or indirectly stimulates hepatocytes to increase production and secretion of fetuin-A, a critical anti-inflammatory hepatokine. The circulating fetuin-A then influences macrophage behavior, shifting their polarization state from the pro-inflammatory M1 phenotype (characterized by CD86 expression and pro-inflammatory cytokine production) to the anti-inflammatory M2 phenotype (characterized by CD206 expression and resolution of inflammation) [1]. This polarization shift results in decreased systemic levels of TNF-α, IL-6, and IL-1β, reducing inflammatory tissue damage in critical organs such as lungs and liver, ultimately leading to improved survival outcomes in experimental models of sepsis and endotoxemia.
This compound represents a promising therapeutic candidate for preclinical sepsis research, particularly for investigators focusing on immunomodulatory approaches to sepsis treatment. Its novel mechanism of action centered on fetuin-A induction and macrophage polarization distinguishes it from previously investigated anti-cytokine strategies that have largely failed in clinical trials. Researchers can utilize EP as both a mechanistic tool for understanding fetuin-A biology in inflammation and a prototype compound for developing novel sepsis therapeutics. The consistent efficacy of EP across multiple inflammatory models suggests it targets fundamental regulatory pathways involved in inflammatory resolution, making it particularly valuable for studying the transition from hyperinflammatory to immunosuppressive phases of sepsis.
The experimental protocols outlined in this document provide a framework for evaluating EP in various research contexts, from basic mechanism studies to potential therapeutic development. Researchers should consider integrating EP studies with assessments of bacterial clearance, as the immunosuppressive effects of some sepsis therapies can impair pathogen clearance. Additionally, combination studies with antibiotics or supportive care measures could enhance the clinical relevance of preclinical findings. The availability of both in vitro and in vivo protocols enables stepwise investigation of EP effects, from cellular mechanisms to integrated physiological responses, supporting comprehensive preclinical evaluation of this promising therapeutic approach.
For researchers considering this compound as a lead compound for drug development, several critical factors require attention. The dose-dependent effects observed in animal studies highlight the importance of careful dose optimization, with 5 mL/kg emerging as an effective dose in murine models without apparent toxicity [1]. The formulation considerations are significant, as EP requires appropriate solubilization (typically in 30% corn oil) for in vivo administration. Future development should address pharmacokinetic parameters including bioavailability, tissue distribution, and metabolism, as these aspects have not been fully characterized in current literature.
The therapeutic window for EP administration appears relatively wide in preclinical models, but timing of administration may be critical in the rapidly evolving pathophysiology of sepsis. While studies have demonstrated efficacy when EP is administered concomitantly with LPS, clinical translation would likely require post-onset administration, necessitating studies evaluating delayed treatment protocols. Additionally, the potential contrast between the protective effects of EP and the pro-inflammatory effects of palmitic acid [6] underscores the importance of understanding the structural determinants of anti-inflammatory activity in palmitate esters, which could inform the development of more potent analogs with improved therapeutic profiles.
This compound (CAS No. 628-97-7), also known as ethyl hexadecanoate, is a long-chain fatty acid ethyl ester that serves as a significant flavor and fragrance compound in food and beverage applications. Chemically, it is the ethyl ester of palmitic acid with the molecular formula C₁₈H₃₆O₂ [1] [2]. This compound occurs naturally in various food products including cooked rice, aged spirits such as whiskey, and Luzhou-flavor raw liquor [3] [1]. It is also present in botanical sources like licorice root and chamomile [3]. The compound's versatile applications span across food flavoring, fragrance development, and cosmetic formulations, making it a compound of significant interest to researchers in food science and flavor chemistry [3] [2].
The utilization of this compound as a flavoring agent is approved by regulatory bodies including the U.S. Food and Drug Administration (FDA) and the Flavor and Extract Manufacturers Association (FEMA), which has assigned it FEMA number 2451 and classified it as Generally Recognized As Safe (GRAS) for use in foods [4]. The Joint Expert Committee on Food Additives (JECFA) has also evaluated this compound, assigning it JECFA Flavor Number 39 [4]. These regulatory approvals facilitate its legitimate application in commercial food products while ensuring consumer safety.
This compound is characterized by specific physicochemical properties that influence its behavior in food matrices and analytical applications. At room temperature, it typically exists as colorless crystals or liquid with a distinctive wax-like odor [1] [2]. The compound exhibits low solubility in water but is miscible with various organic solvents including ethanol, dimethyl sulfoxide, chloroform, and ethyl acetate [2]. This solubility profile significantly impacts its extraction and analysis methodologies in food research.
Table 1: Physicochemical properties of this compound relevant to food research applications
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular Weight | 284.48 g/mol | - | [2] |
| Melting Point | 24-26°C | lit. | [3] [5] |
| Boiling Point | 192-193°C | at 10 mmHg | [3] [5] |
| Density | 0.857 g/mL | at 25°C | [3] [5] |
| Refractive Index | n20/D 1.440 | lit. | [3] [5] |
| Assay/Purity | ≥95% to ≥98.5% | (GC) | [3] [5] |
| Flash Point | 110°C | - | [1] |
| Water Content | ≤0.5% | for analytical standard | [5] |
The thermal behavior of this compound, including its melting and boiling points, is crucial for applications involving heat processing in food production. The relatively high boiling point at reduced pressure indicates its stability under various processing conditions. The density and refractive index values serve as important identification parameters for quality control in both research and industrial settings.
This compound is naturally present in several food products and beverages, contributing to their characteristic flavor profiles. Research has identified this compound as one of the major volatile compounds in cooked rice and traditional Chinese Luzhou-flavor raw liquor [3]. It is also generated during the aging process of whiskey and is sometimes removed through chill filtration, which can impact the final spirit's characteristics [1]. The presence of this compound in these diverse food systems highlights its importance as a naturally occurring flavor compound that contributes to product authenticity and sensory quality.
Beyond these sources, this compound has been identified in various botanical ingredients used in food and beverage formulations, including licorice root and chamomile [3]. This natural occurrence supports its classification as a natural flavoring substance when derived from these sources, aligning with consumer preferences for clean-label ingredients in food products.
The sensory properties of this compound make it valuable in flavor formulation and food product development. The compound is characterized by creamy, milky, and waxy notes that contribute to its utility in dairy-type flavors and rich, full-bodied flavor systems [3] [6]. Industry applications include using this compound to impart a somewhat balsamic note in vanilla or other sweet fragrances, and it is described as particularly effective for enhancing dairy-type flavors and various distilled spirits including whiskey, brandy, and wine [6].
Table 2: Sensory characteristics and applications of this compound in food and fragrance
| Characteristic | Description | Application Examples | |-------------------|-----------------|--------------------------| | Primary Aroma | Creamy, milk, waxy | Dairy flavors, cream-based products | [3] | | Secondary Notes | Balsamic, sweet | Vanilla flavors, sweet fragrances | [6] | | Flavor Utility | Spirit authenticity | Whiskey, brandy, wine flavor enhancement | [6] [1] | | Texture Perception | Smooth mouthfeel | Mouthfeel enhancement in fat-reduced products | [2] | | Compatibility | Broad flavor range | Sweet, creamy, and spirit flavor applications | [6] |
The versatile sensory profile of this compound enables flavorists and food scientists to utilize it in complex flavor systems where it contributes both primary flavor characteristics and subtle background notes that enhance overall flavor complexity and authenticity.
Protocol Objective: Identification and quantification of this compound in food matrices using GC-MS.
Principles and Applications: This method leverages the volatile nature of this compound and its well-characterized fragmentation pattern for reliable identification and quantification in complex food matrices. GC-MS provides high sensitivity and specificity for analyzing this compound in various applications including flavor quality control, authentication of natural flavors, and monitoring of reaction pathways in flavor formation studies [5].
Materials and Reagents:
Procedure:
Troubleshooting Notes: If peak tailing occurs, consider using more polar stationary phase or higher purity solvents. For complex matrices, additional clean-up steps such as solid-phase extraction may be necessary to prevent column degradation and ion source contamination.
The following workflow visualizes the key steps in the GC-MS analysis protocol:
Protocol Objective: Analysis of this compound in heat-sensitive or non-volatile complex matrices using HPLC.
Principles and Applications: HPLC provides an alternative analytical approach for this compound determination, particularly suitable for samples that may degrade under GC temperatures or contain non-volatile matrix components that could interfere with analysis. This method is applicable for quality control in flavor ingredients and finished products [5].
Materials and Reagents:
Procedure:
Validation Parameters: Establish method validation parameters including linearity (typically R² > 0.995), precision (RSD < 5%), accuracy (85-115% recovery), and limit of detection/quantification based on signal-to-noise ratio.
Protocol Objective: Development and optimization of flavor formulations incorporating this compound for specific food applications.
Principles and Applications: this compound serves as a valuable building block in flavor creation, particularly for dairy, creamy, and spirit flavor profiles. Understanding its dose-response characteristics and interactions with other flavor compounds is essential for creating authentic and stable flavor systems [6].
Materials:
Procedure:
Application-Specific Considerations:
Protocol Objective: Evaluation of this compound stability and interaction effects in various food matrices under different processing and storage conditions.
Principles and Applications: Understanding the chemical behavior of this compound under various conditions is crucial for predicting flavor stability and shelf-life in finished products. This protocol examines degradation kinetics and interaction effects with common food components [2].
Materials:
Procedure:
Interpretation and Applications: Results from these studies inform optimal formulation strategies including the potential need for protective encapsulation, antioxidant systems, or packaging requirements to maintain flavor quality throughout product shelf-life.
The following diagram illustrates the key factors affecting this compound stability in food systems:
This compound holds regulatory approvals for use in food applications in multiple jurisdictions. In the United States, it is approved as a flavoring agent under FEMA GRAS designation (FEMA No. 2451) [4]. The compound complies with EU regulations including Regulation 1223/2009 on cosmetic products and Regulation 1334/2008 on flavorings, demonstrating its acceptance in international markets [3].
Occupational Safety: In laboratory and manufacturing settings, this compound requires appropriate safety measures including eyeshields and gloves as personal protective equipment [3]. Although it is not classified as highly hazardous, proper handling procedures should be followed to minimize potential irritation and exposure.
Environmental Considerations: this compound is classified under Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water sources [3] [5]. This classification necessitates careful disposal procedures to prevent environmental contamination.
Disposal Protocols:
Storage Conditions:
This compound represents a versatile flavor compound with significant applications in food and beverage products. Its natural occurrence in various foods coupled with its favorable sensory characteristics make it particularly valuable for creating authentic flavor profiles. The analytical methods and experimental protocols detailed in this document provide researchers with standardized approaches for studying and utilizing this compound in various research applications.
Future research directions may include exploring synergistic effects with emerging flavor compounds, developing encapsulation systems to enhance stability in challenging food matrices, and investigating its formation pathways in traditional fermentation processes to optimize flavor development in cultured products. Additionally, as clean-label trends continue to influence product development, the natural occurrence of this compound in various food sources may lead to increased utilization in natural flavor systems.
This compound (EP) is a fatty acid ester that has recently emerged as a significant immunomodulatory compound with particular relevance in inflammatory conditions such as lethal endotoxemia and sepsis. Macrophages, as key mediators of innate immunity, can polarize into distinct functional phenotypes: the pro-inflammatory M1 subtype (characterized by production of cytokines such as TNF-α, IL-6, and IL-1β) and the anti-inflammatory M2 subtype (associated with resolution of inflammation and tissue repair). The balance between these polarization states critically influences disease outcomes in inflammatory conditions. Recent research has demonstrated that this compound functions as a potent inducer of hepatic fetuin-A (also known as alpha-2-HS glycoprotein or AHSG), which in turn modulates macrophage polarization and inflammatory responses [1].
The therapeutic potential of this compound is particularly promising in conditions characterized by dysregulated inflammation, such as sepsis, where current treatment options remain limited. Proteomic analyses have revealed that plasma fetuin-A levels are significantly decreased in sepsis patients compared to non-septic controls, suggesting a potential protective role of this glycoprotein in inflammatory pathology [1]. Similarly, rodent models of endotoxemia have demonstrated reduced serum fetuin-A levels, while EP administration effectively restores fetuin-A production and improves survival outcomes [1]. This application note provides comprehensive experimental protocols and data analysis methods for investigating the effects of this compound on macrophage polarization, enabling researchers to explore its therapeutic potential in inflammatory diseases.
Table 1: this compound effects on inflammatory mediators in experimental models
| Experimental Model | Pro-inflammatory Cytokines | Anti-inflammatory Cytokines | Other Markers | Significant Findings |
|---|---|---|---|---|
| LPS-induced endotoxemia mice (in vivo) | ↓ IL-1β, ↓ IL-6, ↓ TNF-α | Not specified | ↑ Survival rates, ↓ Lung/liver injury | Dose-dependent protection: EP at 5 mL/kg most effective [1] |
| RAW 264.7 macrophages + palmitate (in vitro) | ↓ TNF-α, ↓ IL-6, ↓ IL-1β, ↓ NO, ↓ PGE2, ↓ ROS | ↑ IL-10 | Activation of NRF2-KEAP1 pathway | Oxidative stress reduction via NRF2 pathway [2] |
| Bone marrow-derived macrophages (BMM) + palmitate | ↓ Phagocytosis, ↓ HLA-DR expression, ↓ IL-12 | ↑ IL-10 | ER stress activation, PPARγ signaling | M2 polarization via ER stress and PPARγ [3] |
| Human macrophages (THP-1) + palmitate | ↓ Pro-inflammatory cytokines | ↑ Anti-inflammatory response | ER stress markers | Species-crossing effect confirmed in human cells [3] |
Table 2: Flow cytometry analysis of macrophage polarization markers after this compound treatment
| Cell Type/Tissue | M1 Markers (CD45+CD11b+F4/80+CD86+) | M2 Markers (CD45+CD11b+F4/80+CD206+) | Polarization Shift | Experimental Conditions |
|---|---|---|---|---|
| Murine liver tissue | Significant decrease | Significant increase | M1→M2 | LPS + EP (5 mL/kg) [1] |
| Bone marrow-derived macrophages | Decreased iNOS | Increased Arg-1, CD206 | M1→M2 | Chronic palmitate (0.2-0.4 mM) [3] |
| Lung tissue (endotoxemia model) | Reduced infiltration | Increased proportion | M1→M2 | LPS + EP treatment [1] |
| Adipose tissue macrophages | ↓ TNF-α, ↓ IL-6 | ↑ IL-10, ↑ TGF-β | M1→M2 | Palmitate + high glucose [3] |
This compound Stock Solution Preparation: Dissolve This compound (HY-N2086, MedChem Express, or equivalent) in corn oil (30% v/v) to create a stock concentration of 100 mM. For working solutions, dilute the stock in cell culture medium containing 1% fatty acid-free, low-endotoxin BSA. Filter sterilize using a 0.22 µm low-protein binding filter [1] [3].
Cell Culture Models:
M1 Polarization Induction: Stimulate macrophages with LPS (100 ng/mL from E. coli O111:B4) + IFN-γ (20 ng/mL) for 24 hours to establish M1 phenotype [1] [4].
This compound Treatment:
Control Groups: Include vehicle control (corn oil + BSA/ethanol), M1 control (LPS + IFN-γ), and M2 control (IL-4 + IL-13, 20 ng/mL each).
Animals: Use adult male C57BL/6J mice (6-8 weeks), housed in specific pathogen-free facilities with 12-hour light/dark cycles [1].
This compound Formulation: Prepare EP by dissolving in 30% corn oil (v/v) for intraperitoneal injection [1].
Experimental Groups:
Dosing Protocol: Administer EP and LPS simultaneously via intraperitoneal injection. For survival studies, monitor mice every 6 hours for 72-96 hours. For tissue analysis, euthanize mice 24 hours post-treatment [1].
Blood Collection: Collect via cardiac puncture at designated endpoints. Separate serum for fetuin-A ELISA and cytokine measurements [1].
Tissue Processing: Harvest lung and liver tissues. Divide each tissue: (1) flash-freeze in liquid nitrogen for RNA/protein analysis, (2) preserve in 10% formalin for histology, and (3) prepare single-cell suspensions for flow cytometry [1].
Flow Cytometry Analysis: Create single-cell suspensions from tissues using collagenase IA (1 mg/mL) and DNase I (100 µg/mL). Stain cells with the following antibody panel:
The protective effects of this compound in inflammatory conditions operate through a multi-faceted mechanism involving hepatic fetuin-A induction and subsequent modulation of macrophage polarization. The signaling pathway can be summarized as follows: this compound administration promotes hepatic production of fetuin-A, which then circulates systemically and influences macrophage polarization balance. This shift involves downregulation of pro-inflammatory M1 markers (CD86, TNF-α, IL-6, IL-1β) and upregulation of anti-inflammatory M2 markers (CD206, IL-10). The transition is mediated through several intracellular signaling pathways, including PPARγ activation and ER stress induction, ultimately leading to reduced tissue injury and improved survival in endotoxemia models [1] [3] [2].
The following diagram illustrates the key signaling pathways through which this compound modulates macrophage polarization:
Diagram Title: this compound Mechanism in Macrophage Polarization
This mechanism is supported by both human and murine studies. Proteomic analyses of sepsis patients have demonstrated significantly decreased plasma fetuin-A levels compared to non-septic controls, suggesting an important role in disease pathology [1]. In murine models, this compound administration effectively restored fetuin-A levels and promoted the transition from M1 to M2 macrophages in tissues particularly vulnerable in sepsis, such as lung and liver [1]. The PPARγ signaling pathway appears to be a crucial mediator in this process, as it is a established regulator of M2 polarization [3] [2]. Additionally, induction of endoplasmic reticulum stress represents another mechanism through which palmitate compounds influence macrophage differentiation, though the exact role of this compound specifically in ER stress requires further elucidation [3].
Dose Optimization: The therapeutic efficacy of this compound exhibits dose dependency. In murine models, 5 mL/kg demonstrated optimal protection against lethal endotoxemia, while higher doses (10 mL/kg) showed reduced benefit [1]. Researchers should conduct dose-ranging studies for their specific models.
Timing Considerations: The polarization state of macrophages when treatment is initiated significantly influences outcomes. Some studies suggest that EP is most effective when administered during macrophage differentiation rather than after full polarization [3].
Metabolic Considerations: The metabolic environment profoundly influences macrophage responses to this compound. High glucose conditions can exacerbate palmitate-induced effects, suggesting important interactions between metabolic signals [3].
Species Specificity: While the core mechanisms appear conserved between murine and human macrophages, species-specific differences in response magnitude have been observed. The translational relevance of findings should be validated in human cell systems when possible [3].
This compound represents a promising immunomodulatory agent with significant potential for managing inflammatory conditions such as sepsis and endotoxemia. Its ability to promote hepatic fetuin-A production and subsequently drive macrophage polarization toward the anti-inflammatory M2 phenotype provides a mechanistic basis for its protective effects. The protocols outlined in this application note provide comprehensive methodologies for investigating this compound in both in vitro and in vivo settings, enabling researchers to explore its full therapeutic potential. Future research directions should include combination therapies with existing anti-inflammatory agents, exploration in chronic inflammatory models, and further elucidation of its molecular mechanisms, particularly its receptor interactions and downstream signaling cascades.
Q1: What are the main methods for synthesizing ethyl palmitate?
Q2: How can I improve the conversion yield of my enzymatic synthesis?
Q3: My chemical synthesis yield is low. What could be the cause?
Q4: How do I choose the best acyl donor for enzymatic synthesis?
The table below summarizes the key features of different this compound synthesis approaches to help you select the most suitable one for your application.
| Feature | Enzymatic Synthesis (Solvent-Free) | Enzymatic Synthesis (with Acyl Donor) | Chemical Synthesis (Eutectic Catalyst) |
|---|---|---|---|
| Typical Catalyst | Lipozyme RM IM [4] | Novozym 435 [2] | Dodecyl trimethyl ammonium chloride-based eutectic solvent [5] |
| Optimal Conditions | 70°C, Acid:Alcohol 1:3-1:6, 10 wt.% enzyme [4] | 40°C, Puerarin:Palmitic Anhydride 1:15, 20 g/L enzyme [2] | Not fully specified in results; involves water removal [5] |
| Reported Conversion | ~95% - ~100% [4] | ~99% (for puerarin palmitate) [2] | Not explicitly stated |
| Key Advantages | Solvent-free, high conversion, mild conditions [4] | Very high conversion, fast reaction, high regioselectivity [2] | Potentially lower cost, simpler catalyst |
| Key Disadvantages | Longer reaction times possible | Higher cost of activated acyl donors | Harsher conditions, potential corrosion, more waste [5] |
Here are some common problems and evidence-based solutions to optimize your synthesis.
This procedure is adapted from methodologies that achieved near-quantitative conversion [4] [2].
1. Reaction Setup
2. Procedure
The workflow for this protocol is summarized in the following diagram:
Why is my enzymatic esterification yield low, even with an excess of alcohol? While an alcohol excess can drive the reaction forward, too much can deactivate the enzyme, particularly with short-chain alcohols, by stripping its essential water layer [1]. The optimal excess is specific to your enzyme and substrates. Furthermore, yield is a balance of multiple factors, not just substrate ratio. Issues like inadequate water removal, substrate inhibition, or poor mass transfer can also be the root cause [1] [2].
How does water affect the esterification yield, and how should I manage it? Esterification is a reversible reaction, and water is a by-product. If water is not removed, it pushes the equilibrium backward, favoring hydrolysis over synthesis [3]. This is a primary reason for low conversion. Effective strategies include using molecular sieves [4], applying a vacuum [2], or employing innovative systems like three-liquid-phase systems (TLPS) that can operate efficiently even in high-water-content environments [3].
Can I use methods beyond conventional heating to improve the yield? Yes, several enabling technologies can significantly enhance reaction rates and yields. Ultrasound improves mass transfer by reducing diffusion barriers, helping substrates reach the enzyme's active site more efficiently [5]. Microwave irradiation can drastically reduce reaction times, though care must be taken to control temperature to avoid enzyme denaturation [6].
Here is a structured guide to diagnose and resolve common problems. For a quick overview, the following flowchart outlines the logical troubleshooting process.
The table below consolidates key parameters and the recommended modern approaches to optimize them.
| Parameter | Common Challenge | Optimization Method / Solution | Key Reference |
|---|---|---|---|
| Water Removal | Equilibrium limitation, water accumulation | Molecular sieves, vacuum, Three-Liquid-Phase Systems (TLPS) | [3] [4] [2] |
| Molar Ratio & Enzyme Loading | Substrate inhibition, high cost | Substrate-Enzyme Relation (SER) calculation | [1] |
| Reaction Rate & Mass Transfer | Long reaction times, diffusion limits | Ultrasound assistance, Microwave irradiation | [5] [6] |
| Multi-Parameter Optimization | Complex variable interactions | Statistical Design of Experiments (RSM) | [7] [2] |
| Reaction System | Solubility issues, poor efficiency | Solvent-free systems, Ionic liquids, Pickering emulsions | [1] [9] [8] |
The purification of ethyl palmitate is intrinsically linked to its method of synthesis. The primary challenges, such as the removal of unreacted materials and by-products, depend heavily on whether the ester was produced via chemical or enzymatic pathways.
The table below summarizes the key characteristics of the two main synthesis methods, which inform their respective purification needs.
| Synthesis Method | Key Characteristics | Main Purification Challenges |
|---|---|---|
| Chemical Synthesis (e.g., using concentrated H₂SO₄) [1] | High activity, low cost, but poor selectivity [1]. | Formation of multiple by-products, making separation difficult; potential for environmental pollution and complex purification to achieve high purity [1]. |
| Enzymatic Synthesis (using lipase) [1] | Mild reaction conditions (e.g., 40°C), high selectivity, "greener" profile [1]. | Managing water produced during esterification, which can cause enzyme agglomeration and reduce activity; potential need for water adsorbents complicating the process [2] [1]. |
Based on the synthesis methods, here are some specific issues and potential solutions you might face during and after the synthesis of this compound.
Problem: Low Yield in Enzymatic Synthesis
Problem: Complex Mixture of By-products in Chemical Synthesis
Problem: Difficulty in Recovering or Reusing the Enzyme
While the search results do not contain a protocol for synthesis and purification, they provide a detailed analytical method for determining this compound in a complex biological matrix (post-mortem plasma), which can be informative for assessing purification efficacy [3]. The workflow below outlines the sample preparation and analysis steps.
Key Technical Details:
For a solvent-free synthesis of ethyl palmitate and its derivative, 2-ethylhexyl palmitate, the following methodologies from recent studies are highly effective.
1. Protocol for 2-Ethylhexyl Palmitate Synthesis using Immobilized Eversa Lipase
This method, adapted from a 2024 study, uses an immobilized liquid lipase noted for its high activity and cost-effectiveness [1].
2. Protocol for 2-Ethylhexyl Palmitate Synthesis using Lipozyme RM IM
This established method using a different immobilized lipase also achieves high conversion [2].
3. Protocol for Fatty Acid Ethyl Esters (FAEEs) Analysis via GC-MS
For researchers needing to accurately quantify this compound and other FAEEs, the following robust analytical method was developed for complex matrices like post-mortem plasma [3] [4].
For a quick comparison of the synthesis methods:
| Parameter | Eversa Immobilized Lipase [1] | Lipozyme RM IM [2] |
|---|---|---|
| Optimal Temperature | 50°C (2h) → 60°C (Step-change) | 70°C |
| Enzyme Loading | 5 wt.% | 10 wt.% |
| Molar Ratio (Acid:Alcohol) | 1:3 | 1:3 |
| Reported Conversion | >95% in 4h | ~95% (Up to ~100% at 1:6 ratio) |
| Key Advantage | Cost-effective, high activity | Well-characterized, high consistency |
Q1: My reaction conversion is low. What are the most likely causes and solutions? Low conversion is often linked to suboptimal reaction conditions or catalyst issues.
Q2: How can I make my solvent-free synthesis process more sustainable and cost-effective?
Q3: How can I ensure my analytical results for this compound are accurate and robust?
The following diagram outlines the experimental workflow and a logical path for diagnosing common issues.
The table below summarizes common temperature-related issues, their causes, and solutions based on recent studies.
| Problem Phenomenon | Potential Root Cause | Recommended Solution | Key Reference / Rationale |
|---|
| Low Conversion & Selectivity | Temperature too low for target reaction pathway | Tune temperature to steer reaction:
Here are the specific methodologies from the research cited in the guide, which you can adapt for your experiments.
This protocol is for selectively producing alkanes or alcohols from ethyl palmitate [1].
This protocol is for removing oxygen as CO₂ instead of H₂O, minimizing hydrogen use and water-induced deactivation [2].
This method offers a milder, more selective alternative to chemical synthesis [3].
The diagram below outlines a logical workflow for diagnosing and adjusting temperature in your experimental design, based on the principles from the provided research.
To effectively troubleshoot your experiments, it's helpful to understand the core function and structure of FASN.
The diagram below illustrates the core functional structure of the human FASN dimer and the shuttling role of the ACP.
Optimizing FASN activity involves more than just the enzyme concentration itself. The table below summarizes critical parameters to monitor in your assays.
| Parameter | Typical Range / Value | Description & Notes |
|---|---|---|
| FASN Specific Activity | 292–339 nmol·min⁻¹·mg⁻¹ [1] | Measured via NADPH consumption. A key benchmark for enzyme preparation quality. |
| Acetyl-CoA & Malonyl-CoA | Up to 1 mM (1:1 ratio) [1] | Titrate together to avoid substrate inhibition seen when varying only one [1]. |
| NADPH Cofactor | Required | Essential reducing agent for the ketoacyl reductase (KR) and enoyl reductase (ER) reactions [1] [3]. |
| Key Residue (Lys-1699) | Critical for activity [3] | Mutation (e.g., K1699A) reduces overall activity 8-fold and efficiency 600-fold, severely impairing ER and KR functions [3]. |
Here are answers to common challenges and detailed protocols for key experiments.
Q: My palmitate yield is low despite adding excess FASN. What could be wrong?
Q: How can I confirm that my experimental issue is with FASN itself and not my assay conditions?
Q: Are there any known mutations that can affect FASN optimization?
kcat/Km) by 600-fold [3]. Always check the sequence if working with recombinant enzymes.1. Protocol: Measuring FASN Activity via NADPH Consumption This is a fundamental method for determining enzyme kinetics and specific activity [1] [4].
2. Protocol: Analyzing Fatty Acid Products by GC-MS To confirm the identity and profile of synthesized fatty acids, follow this protocol [4].
Recent cryo-EM studies have revealed the dynamic conformational changes and ACP shuttling during the condensing cycle. The catalytic reactions in the two monomers of FASN are unsynchronized, meaning they can be at different stages of the synthesis cycle at any given time [2]. The following diagram summarizes the functional states and shuttling mechanism.
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Decreasing analyte concentration | Chemical degradation over time [1]. | Analyze samples promptly; establish short-term stability profile [1]. |
| Low analytical recovery | Sample preparation issues; volatile loss during evaporation [2]. | Optimize and tightly control solvent evaporation temperature [2]. |
| Inconsistent results | Method parameters not robust; sample hemolysis (for post-mortem plasma) [2]. | Validate method robustness using Quality by Design (QbD) principles [2]. |
What are the main stability concerns for Ethyl Palmitate? The primary concern is significant degradation over time, even during storage. One study found that levels of Fatty Acid Ethyl Esters (FAEEs), including this compound, in hair samples were significantly lower when retested after storage. It is recommended that analysis be completed within one week of sample collection to ensure result accuracy [1].
What is a critical step to control during sample preparation? The solvent evaporation step after deproteinization is critical. Studies have identified the temperature during this evaporation as a variable that can significantly impact the results for certain ethyl esters. This parameter must be optimized and carefully controlled to ensure analytical precision [2].
Is there a validated method for analyzing this compound? Yes, a validated method using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) exists for quantifying this compound and other FAEEs in complex matrices like post-mortem plasma. This method was validated according to ICH guidelines and its robustness was confirmed using a Quality by Design (QbD) approach [2].
The following workflow outlines a validated GC-MS/MS method for quantifying this compound, which your center can use as a reference for stability-indicating methods.
Key Equipment & Reagents:
To build a robust knowledge base for your users, please be aware of the following core concepts related to stability testing in general. This context can help in interpreting the specific data on this compound.
Here are some common questions researchers might have when working with ethyl palmitate.
Q: What are the established methods for the sensitive detection of this compound in hair samples? A: A validated method using gas chromatography–tandem mass spectrometry (GC-MS/MS) is effective for detecting this compound (EtPa) in hair. This method is recognized for assessing chronic excessive alcohol consumption [1].
| Validation Parameter | Result for this compound (EtPa) |
|---|---|
| Analytical Technique | GC-MS/MS |
| Calibration Range | 120 to 720 pg/mg |
| Linearity (Coefficient of Determination, r²) | > 0.999 |
| Extraction Recovery | Close to 100% |
| Between-Batch Precision (CV%) | 3.95% - 5.47% |
Q: What are the primary sources of contamination to consider in a lab handling sensitive analytical methods? A: In any setting that demands high purity—such as drug development or sensitive biomarker analysis—the main contamination sources are [2] [3]:
This guide addresses potential issues that can arise during the analytical measurement of this compound.
| Issue | Possible Cause | Recommended Action |
|---|---|---|
| Inconsistent or imprecise results | Inadequate control of the sample preparation environment. | Implement stringent contamination control measures in the lab, such as using HEPA-filtered clean air and controlled environments [2]. |
| High background noise in chromatography | Chemical contamination from solvents, labware, or the laboratory environment. | Use high-purity reagents, ensure glassware is meticulously cleaned, and monitor the laboratory environment for airborne chemical contaminants [3]. |
| Carry-over or cross-contamination between samples | Residual material in the GC system or from sample handling. | Employ rigorous system washing procedures between samples and use proper techniques to prevent sample splashing or aerosol generation [1]. |
Below is a detailed methodology, adapted from the scientific literature, for quantifying this compound in hair samples using GC-MS/MS [1].
1. Sample Preparation
2. Sample Extraction
3. GC-MS/MS Analysis
The workflow for this protocol can be visualized as follows:
For labs performing sensitive analyses, a proactive Contamination Control Strategy (CCS) is essential. This involves [3]:
Scaling up ethyl palmitate (and similar esters like Ethylhexyl Palmitate) from laboratory to industrial scale involves navigating several interconnected challenges. The table below summarizes the primary hurdles.
| Challenge Category | Specific Issues | Potential Impact on Production |
|---|---|---|
| Raw Material & Sourcing | Price volatility of palm-based feedstocks [1]; Variable quality/impurities of raw fatty acids [2] | Impacts cost margins (up to 80% of production cost) [3]; causes cloudiness, reduces shelf life [2] |
| Process & Quality Control | Ensuring batch-to-batch consistency [2]; Complex extraction/purification [3]; Managing saponification with high FFA content [3] | Affects product stability & skin feel [2]; adds cost, constrains economic viability [3]; creates undesirable side reactions [3] |
| Operational & Economic | High energy consumption (e.g., supercritical processes up to 290°C) [3]; Complex downstream purification [3] | Hinders large-scale economic feasibility [3]; increases production time and cost [3] |
| Regulatory & Market | Adherence to global regulations (FDA, EU, ISO) [2]; Scrutiny of palm oil sourcing & chemical labeling [1] | Requires standardized testing/documentation [2]; challenges ethical procurement & brand positioning [1] |
For researchers, implementing robust analytical methods is crucial for monitoring production quality. Recent studies highlight advanced techniques for analyzing fatty acid esters:
The following workflow outlines the strategic development and scaling process for this compound production, integrating these advanced controls:
Q1: What are the key process parameters to optimize when moving from batch to continuous flow synthesis of this compound? While specific parameters for this compound are not detailed in the search results, general critical parameters for fatty acid ester production include temperature, reaction time, solvent-to-biomass ratio, and catalyst concentration [3]. A QbD approach is recommended to systematically identify and control these parameters for your specific reactor setup.
Q2: How can we effectively control side reactions like saponification during scale-up? Saponification is a key risk, especially with alkali catalysts and feedstocks high in Free Fatty Acids (FFA) [3]. Consider:
Q3: What analytical methods are best for ensuring product consistency in every batch?
I hope this compilation of challenges and methods provides a valuable starting point. To create the detailed, step-by-step experimental protocols you require, I suggest these next steps:
| Question | Possible Cause & Solution |
|---|
| What causes interference from other Fatty Acid Ethyl Esters (FAEEs)? | Cause: Co-elution of FAEEs (e.g., ethyl oleate, stearate) due to similar chemical properties [1]. Solution: Optimize chromatographic separation. A robust GC-MS/MS method can resolve ethyl palmitate from oleate with resolution >1.5 [2]. | | How can I reduce interference from the sample matrix? | Cause: Complex matrices (e.g., hair, post-mortem plasma) co-extract compounds that suppress or enhance analyte signal [1] [3]. Solution: Use a suitable internal standard (IS). Ethyl heptadecanoate (ethyl C17:0) is recommended as it is not found physiologically [1] [3]. | | Why is my method's sensitivity or robustness poor? | Cause: Unoptimized or variable sample preparation parameters [1] [3]. Solution: Adopt a Quality by Design (QbD) approach. A Plackett-Burman experimental design can identify critical factors. For example, the temperature of solvent evaporation was found to be critical for ethyl myristate [1] [3]. | | How can I confirm my result is specific for this compound? | Cause: Insufficient method selectivity [4]. Solution: Use tandem mass spectrometry (MS/MS). Monitor specific precursor ion → product ion transitions. For this compound, a specific fragment ion is m/z 88 [4] [2]. Analyze blank matrices to confirm no interfering peaks are present at the same retention time [4]. |
The following workflow and protocol, adapted from a validated method, can help minimize interference and ensure reliable results [4].
This method uses a simple ultrasonication without a derivatization step [4].
For a method to be considered reliable, it should meet the following performance criteria [4]:
For quick reference, here are the typical performance metrics and cut-off values you should aim for.
| Parameter | Target / Typical Value | Reference |
|---|---|---|
| Calibration Linear Range | 120 - 720 pg/mg (in hair) | [4] |
| Coefficient of Determination (r²) | > 0.999 | [4] |
| Limit of Quantification (LOQ) | 120 pg/mg (in hair) | [4] |
| Precision (CV%) | < 20% | [4] |
| SoHT Cut-off (6 cm hair) | ≥ 450 pg/mg suggests chronic excessive consumption | [4] |
| Characteristic MS/MS Fragment | m/z 88 | [2] |
The optimal molar ratio is not a single value but depends on your specific reaction setup and goals. The following table summarizes conditions from two different optimized protocols for producing ethyl palmitate or its structural analog, 2-ethylhexyl palmitate.
| Target Compound | Optimal Molar Ratio (Acid:Alcohol) | Catalyst & Concentration | Temperature | Reported Conversion/Yield | Primary Reference |
|---|---|---|---|---|---|
| 2-Ethylhexyl Palmitate | 1:3 | Lipozyme RM IM (10 wt.%) | 70 °C | ~95% | [1] |
| 2-Ethylhexyl Palmitate | 1:6 | Lipozyme RM IM (10 wt.%) | 70 °C | ~100% | [1] |
| Fatty Acid Methyl Esters (Biodiesel) | 1:9 (Alcohol:Oil) | KOH (0.5 wt.%) / CaO (2.5 wt.%) | 50 °C / 55 °C | >90% | [2] [3] |
This protocol is adapted from the study that achieved ~95% conversion of 2-ethylhexyl palmitate, which is directly relevant [1].
For even higher conversions approaching 100%, you can increase the alcohol molar ratio to 1:6 (acid:alcohol) while keeping other parameters constant [1].
Q1: Why is my reaction conversion low even when using the recommended molar ratio? Low conversion can be caused by several factors beyond the molar ratio:
Q2: How does the choice of catalyst affect the molar ratio? The catalyst type dictates the reaction pathway and sensitivity, which influences the optimal molar ratio.
Q3: What analytical methods are recommended for quantifying this compound synthesis?
To help visualize the optimization process, this diagram outlines the key experimental steps and decision points for troubleshooting.
The following table outlines the primary experimental findings that form the basis for the above comparison.
| Experimental Model | MP Findings | EP Findings |
|---|---|---|
| Carrageenan-Induced Paw Edema | Dose-dependent reduction in edema and local PGE2 levels [1] [2] | Dose-dependent reduction in edema and local PGE2 levels [1] [2] |
| LPS-Induced Endotoxemia | Reduced plasma levels of TNF-α and IL-6; decreased NF-κB expression in liver and lung [1] [2] | Reduced plasma levels of TNF-α and IL-6; decreased NF-κB expression in liver and lung [1] [2] |
| Croton Oil-Induced Ear Edema | Reduced ear edema and neutrophil infiltration (measured by decreased MPO activity) [1] [2] | Reduced ear edema and neutrophil infiltration (measured by decreased MPO activity) [1] [2] |
| Lethal Sepsis/Endotoxemia | Not tested in this context | Significantly improved survival rates, reduced lung/liver injury, and induced fetuin-A-mediated M2 macrophage polarization in mice [3] |
For researchers looking to replicate or build upon these studies, here is a summary of the key methodologies cited in the literature.
Animal Models and Dosing
Key Assays and Measurements
The anti-inflammatory effects of both compounds are closely linked to the suppression of the NF-κB pathway. EP has been found to work through an additional, distinct mechanism.
| Feature | Chemical Synthesis (Acid-Catalyzed) | Biocatalytic Synthesis (Lipase-Catalyzed) |
|---|---|---|
| Catalyst | Homogeneous acid (e.g., H2SO4) [1] | Immobilized enzymes (e.g., Novozym 435, Novozym 40086) [2] |
| Mechanism | Fischer esterification [1] | Transesterification or esterification [2] |
| Reaction Conditions | Higher temperatures; solvent often required [1] | Mild temperatures (e.g., 55-65°C); solvent-free systems possible [2] |
| Key Optimum Parameters | Temperature, mole ratio (Acid:Alcohol), catalyst concentration [1] | Temperature, enzyme load, acid:alcohol molar ratio [2] |
| Yield/Conversion | Good yields achievable (specific yield not provided in search results) | High conversion (>95% in 60 min under optimized conditions) [2] |
| Green Chemistry Metric | Lower; uses corrosive acids, generates waste | Higher; biodegradable catalyst, mild conditions, minimal waste [2] |
| Key Advantage | Low cost of catalysts, fast reaction rates | High selectivity, product purity, "natural" product classification [2] |
| Key Disadvantage | Corrosive, hazardous, requires acid waste neutralization | Higher catalyst cost, potential sensitivity to reaction medium |
This protocol is adapted from research optimizing the synthesis of fatty acid esters using immobilized lipases [2].
The following diagram illustrates the general workflow for this biocatalytic process:
This protocol outlines a common chemical synthesis approach, which can be optimized using experimental design [1].
The synthesis method can influence the application of this compound, particularly in sensitive fields like drug development.
The diagram below summarizes this newly discovered signaling pathway:
For researchers and drug development professionals, the choice of synthesis method is strategic:
| Compound | Experimental Model/Context | Key Efficacy Findings | Comparative Findings |
|---|
| Ethyl Palmitate | Lethal Endotoxemia & Sepsis (Mouse model) [1] | • Survival: Dramatically reduced LPS-induced mortality. • Inflammation: Down-regulated pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). • Mechanism: Induced hepatic fetuin-A, promoting M2 macrophage polarization (anti-inflammatory). | Implied high efficacy in modulating systemic inflammation and survival in this context. | | This compound | Nonalcoholic Fatty Liver Disease (NAFLD) (Mouse model) [2] | • Toxicity: Administration induced inflammatory cell infiltration (neutrophils, macrophages) and liver fibrosis via the TLR4 pathway. • Synergy: Co-operation with gut-derived endotoxin (LPS) was crucial for significant liver injury and ALT elevation. | Induced more inflammatory cell infiltration than other fatty acids (specific alternatives not named) in this lipotoxicity model [2]. | | Ethyl Oleate | Post-Ethanol Ingestion (Human & In Vitro) [3] | • Abundance: One of the two predominant Fatty Acid Ethyl Esters (FAEEs) synthesized in blood after ethanol consumption. | Synthesized in significant amounts, similar to this compound. Its synthesis is influenced by extracellular fatty acid concentration, unlike this compound [3]. | | Ethyl Linoleate, Ethyl Arachidonate | Post-Ethanol Ingestion (Human & In Vitro) [3] | • Abundance: Less predominant FAEEs in the blood. | Their synthesis is influenced by the extracellular concentration of their corresponding fatty acids [3]. |
The efficacy of this compound is supported by robust experimental data, particularly in sepsis and endotoxemia models.
Key Experimental Results for this compound in Sepsis [1]:
Detailed Experimental Protocol (In Vivo) [1]:
The protective effect of this compound in sepsis is mediated through the induction of fetuin-A and subsequent reprogramming of macrophage polarization. The following diagram illustrates this signaling pathway.
| Experimental Model | Key Findings & Quantitative Data | Proposed Mechanism of Action |
|---|
| Carrageenan-Induced Rat Paw Edema [1] | ↓ Paw edema ↓ Prostaglandin E2 (PGE2) in exudates | General anti-inflammatory effect; reduction of a key inflammatory mediator (PGE2). | | LPS-Induced Endotoxemia in Rats [1] | ↓ Plasma TNF-α and IL-6 ↓ NF-κB expression in liver/lung | Suppression of pro-inflammatory cytokines and a master regulator of inflammation (NF-κB). | | Croton Oil-Induced Ear Edema in Rats [1] | ↓ Ear edema ↓ Myeloperoxidase (MPO) activity | Reduction of inflammation and infiltration of inflammatory cells (neutrophils). | | Lethal Endotoxemia in Mice [2] [3] | ↑ Survival rate ↓ Lung and liver injury ↓ Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) ↑ Hepatic fetuin-A production | Induction of fetuin-A, leading to macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotype. | | In Vitro (Mouse Hepatocytes AML-12) [2] [3] | Concentration-dependent ↑ fetuin-A production | Direct evidence that EP promotes fetuin-A synthesis in liver cells. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
In Vivo Anti-inflammatory Models
Cell-Based Assays
The most recently elucidated anti-inflammatory mechanism of Ethyl Palmitate involves the induction of fetuin-A, which reprograms the immune response. The diagram below illustrates this pathway.
The evidence positions this compound as a compelling compound for further therapeutic development.
The table below summarizes the fundamental differences between these two substances based on the search results.
| Feature | Ethyl Palmitate | Indomethacin |
|---|---|---|
| Chemical Nature | Fatty acid ethyl ester (C18H36O2) [1] [2] | Nonsteroidal anti-inflammatory drug (NSAID), indole-acetic acid derivative (C19H16ClNO4) [3] |
| Primary Use & Status | Research compound; used in studies on sepsis, endotoxemia, and inflammation [4] [5]. Not an approved drug. | FDA-approved pharmaceutical for pain, arthritis, gout, and patent ductus arteriosus [3] [6] [7]. |
| Mechanism of Action | Promotes hepatic production of fetuin-A, leading to a shift in macrophages from the pro-inflammatory M1 to the anti-inflammatory M2 subtype [4]. | Nonselective inhibition of cyclooxygenase (COX-1 & COX-2) enzymes, reducing prostaglandin synthesis [3] [6]. |
| Key Experimental Findings | - Reduced mortality in LPS-induced lethal endotoxemia in mice [4]
Here is a summary of key experimental models and the quantitative results observed with this compound.
The following data is primarily derived from a 2024 study on using this compound (EP) to treat sepsis and endotoxemia in mice [4].
1. Model: LPS-Induced Lethal Endotoxemia in Mice
2. Model: LPS-Induced Tissue Injury and Inflammation
Indomethacin's effects are well-documented in clinical settings. The table below outlines its common uses and standard dosing based on the search results [3] [6] [7].
| Condition | Typical Adult Dosage (Oral) | Key Outcome & Note |
|---|---|---|
| Rheumatoid Arthritis, Osteoarthritis | 25 mg (2-3 times daily); may be increased to a max of 200 mg/day [6] | Provides symptomatic relief of pain and inflammation [3]. |
| Acute Gouty Arthritis | 50 mg (3 times daily) until pain is tolerable [6] | Effective for relieving pain and swelling [3]. |
| Bursitis / Tendonitis | 75-150 mg daily in divided doses [6] | Used for short-term management of pain [7]. |
| Patent Ductus Arteriosus | Intravenous formulation only; dosing based on weight of premature infant [3] | Promotes closure of the ductus arteriosus by inhibiting prostaglandins [3]. |
The two compounds work through fundamentally distinct pathways, as illustrated below.
When designing experiments, the choice between them hinges on the research question: use Indomethacin as a benchmark for COX inhibition or explore this compound for its unique role in macrophage polarization and potential in sepsis-related pathways.
| Aspect | Experimental Findings |
|---|---|
| Inducer Identified | This compound (EP) [1] |
| Biological Effect | Promotes hepatic production and secretion of fetuin-A [1]. |
| In Vitro Model | Mouse hepatocyte cell line (AML-12) exposed to EP [1]. |
| In Vivo Model | Adult male C57BL/6J mice treated with EP [1]. |
| Therapeutic Outcome | EP-induced fetuin-A dramatically reduced mortality and organ injury in lethal endotoxemia mice; mechanism involves promoting anti-inflammatory M2 macrophage polarization [1]. |
For researchers aiming to replicate or build upon these findings, here is a summary of the key methodological details from the cited study [1].
While not specific to this compound, a crucial mechanistic insight into how fetuin-A exerts its metabolic effects is its role as an endogenous ligand for Toll-like receptor 4 (TLR4) [2] [3].
The diagram below illustrates this signaling pathway, which is central to fetuin-A's role in promoting lipid-induced insulin resistance. This mechanism is a key consideration for drug development professionals targeting metabolic diseases.
The current evidence, while robust for this compound, reveals specific gaps that present opportunities for further research: